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(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride Documentation Hub

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  • Product: (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride
  • CAS: 1909287-91-7

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine Hydrochloride: A Methodological Whitepaper

Executive Summary (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride (CAS: 1909287-91-7)[1] is a highly specific chiral cyclopropylamine building block utilized in advanced pharmaceutical synthesis. Because the ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride (CAS: 1909287-91-7)[1] is a highly specific chiral cyclopropylamine building block utilized in advanced pharmaceutical synthesis. Because the stereochemistry of a drug candidate dictates its target binding affinity, pharmacokinetics, and toxicity, the unambiguous determination of its absolute configuration is a non-negotiable quality attribute in drug development. While chiroptical methods (e.g., Vibrational Circular Dichroism) and NMR provide valuable structural insights, single-crystal X-ray diffraction (SC-XRD) remains the definitive gold standard for absolute configuration assignment[2].

This technical guide details the theoretical rationale, self-validating experimental protocols, and data interpretation frameworks necessary to successfully crystallize and analyze this light-atom chiral molecule.

Causality & Rationale: The Physics of Experimental Design

As an application scientist, experimental design cannot be arbitrary; every step must serve a distinct physical or thermodynamic purpose.

Why the Hydrochloride Salt? The free base of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine is a low-molecular-weight aliphatic amine. Such compounds typically present as volatile liquids or amorphous, low-melting solids at room temperature, making direct crystallography impossible. Converting the free base to a hydrochloride salt serves two critical, causal functions:

  • Thermodynamic Stability & Packing: The ionic nature of the hydrochloride salt facilitates strong, directional N–H···Cl hydrogen bonding networks. This significantly increases the lattice energy, promoting the formation of highly ordered, macroscopic crystals[3].

  • Anomalous Dispersion for Absolute Structure: The determination of absolute configuration relies on the breakdown of Friedel's Law via resonant (anomalous) scattering[4]. The native molecule contains only "light" atoms (C, N, H), which exhibit negligible anomalous scattering. The introduction of the heavier chloride ion (Cl⁻) acts as an internal anomalous scatterer[5].

Why Copper Kα Radiation? To maximize the anomalous scattering signal of the chloride ion, data collection must be performed using Copper Kα radiation ( λ=1.5418 Å) rather than the more common Molybdenum Kα ( λ=0.7107 Å). The wavelength of Cu Kα is closer to the absorption edge of chlorine, yielding a sufficiently large Bijvoet difference to reliably calculate the Flack parameter[4].

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology ensures the growth of diffraction-quality crystals and the acquisition of high-redundancy data.

Protocol 1: Salt Formation and Purification
  • Dissolution: Dissolve 1.0 mmol of enantiopure (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine free base in 5.0 mL of anhydrous diethyl ether under an inert atmosphere.

  • Precipitation: Slowly add 1.05 equivalents of anhydrous HCl (2.0 M solution in diethyl ether) dropwise at 0 °C. A white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the microcrystalline salt powder.

Protocol 2: Crystal Growth via Vapor Diffusion

Vapor diffusion is selected over rapid cooling to maintain a low, constant degree of supersaturation, preventing nucleation spikes and yielding defect-free single crystals[6].

  • Inner Vial (Solvent): Dissolve 20 mg of the hydrochloride salt in 0.5 mL of a "good" solvent (e.g., Methanol or Ethanol) in a 2-dram vial.

  • Outer Chamber (Anti-solvent): Place the un-capped inner vial into a larger 20 mL scintillation vial containing 3.0 mL of an anti-solvent (e.g., Diethyl ether or Ethyl acetate).

  • Diffusion: Seal the outer vial tightly and leave undisturbed at ambient temperature (20 °C) for 3–7 days. The volatile anti-solvent will slowly diffuse into the inner vial, lowering the solubility and promoting the growth of prismatic single crystals.

Protocol 3: X-ray Diffraction Data Collection
  • Mounting: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Coat it in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the crystal to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors), significantly increasing the intensity of high-angle diffraction spots required for precise structural resolution.

  • Acquisition: Collect highly redundant data (completeness > 99%) utilizing a microfocus Cu Kα source and an area detector, ensuring multiple measurements of Friedel pairs to accurately quantify anomalous dispersion differences[5].

Workflows and Logic Validation

G A Free Base (1R,2S)-Amine B Salt Formation (+ HCl in Ether) A->B C Amine HCl Powder B->C D Dissolution (Methanol) C->D E Vapor Diffusion (Et2O Anti-solvent) D->E F Single Crystal Harvesting E->F

Caption: Step-by-step experimental workflow from free base amine to diffraction-quality single crystal.

G A Refine Absolute Structure Calculate Flack Parameter (x) B x ≈ 0 (u < 0.1) A->B C x ≈ 1 (u < 0.1) A->C D 0 < x < 1 or high u A->D E Absolute Configuration Confirmed (1R,2S) B->E F Inverted Configuration (1S,2R) - Invert Model C->F G Inconclusive / Twinning Recollect Data D->G

Caption: Decision matrix for interpreting the Flack parameter (x) and its standard uncertainty (u).

Data Presentation: Structural Refinement Metrics

Upon solving the structure (using dual-space or direct methods) and refining via full-matrix least-squares on F2 , specific crystallographic parameters must be evaluated to ensure trustworthiness. Below is a structured table of representative, high-quality refinement data expected for a pure enantiomer of this specific amine hydrochloride.

ParameterRepresentative Value / TargetSignificance
Chemical Formula C₆H₁₄ClNConfirms exact stoichiometry of the salt.
Formula Weight 135.63 g/mol Validates the molecular composition.
Crystal System Orthorhombic or MonoclinicTypical for chiral organic salts[3].
Space Group P2₁2₁2₁ or P2₁Must be a Sohncke (chiral) space group for enantiopure compounds.
Temperature 100(2) KConfirms cryocooling effectively reduced thermal motion.
Radiation Cu Kα ( λ=1.5418 Å)Essential for sufficient anomalous dispersion of Chlorine[4].
R₁ (Final R-factor) < 0.05 (5%)Indicates excellent agreement between the structural model and experimental data.
wR₂ (Weighted R) < 0.12 (12%)Accounts for all data points, validating overall model precision.
Goodness-of-Fit (S) 1.00 – 1.05Validates the weighting scheme used in the least-squares refinement.
Flack Parameter (x) 0.02(3)An x near 0 with u < 0.1 definitively confirms the (1R,2S) absolute configuration[7].

Interpretation of the Flack Parameter

The Flack parameter ( x ) is the definitive metric for absolute structure determination[7]. It mathematically models the crystal as an inversion twin.

  • If the refined model matches the true absolute configuration of the crystal, x will refine to approximately 0[4].

  • If the model is the exact enantiomer (i.e., 1S,2R), x will refine to approximately 1, prompting the crystallographer to invert the coordinate model[4].

  • The standard uncertainty ( u ) is equally critical; for a light-atom structure relying on a chloride counterion, u must be < 0.1 to be considered statistically significant and authoritative[7].

If the molecule resists crystallization even as a hydrochloride salt, modern alternative techniques, such as co-crystallization with bulky chiral chaperones (e.g., tetraaryladamantanes), can be employed to force the small molecule into a highly ordered crystalline lattice[8].

References

  • Title: 1 Source: nextsds.com

  • Title: 7 Source: ox.ac.uk

  • Title: 8 Source: d-nb.info

  • Title: 4 Source: flack.ch

  • Title: 2 Source: researchgate.net

  • Title: 5 Source: ovid.com

  • Title: 6 Source: benchchem.com

  • Title: 3 Source: rsc.org

Sources

Exploratory

In-Depth NMR Analysis and Stereochemical Assignment of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Predictive Protocol Introduction to the Molecular System Cyclopropylamines represent a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Predictive Protocol

Introduction to the Molecular System

Cyclopropylamines represent a privileged pharmacophore in medicinal chemistry, frequently appearing in monoamine oxidase (MAO) inhibitors and various psychiatric therapeutics. The structural rigidity of the cyclopropane ring dictates strict spatial orientations for its substituents, profoundly impacting both receptor binding affinity and spectroscopic properties.

This whitepaper provides a rigorous, first-principles derivation of the stereochemistry and nuclear magnetic resonance (NMR) characteristics of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine . Because stereoisomers yield distinct spectral signatures, we will first deduce the exact relative geometry of the (1R,2S) configuration, followed by a predictive framework for its 1 H and 13 C NMR chemical shifts, spin-spin coupling constants, and the self-validating experimental protocols required for empirical verification.

Stereochemical Elucidation: Proving the Trans Configuration

Before assigning chemical shifts, we must establish whether the (1R,2S) isomer corresponds to the cis or trans spatial arrangement. This requires a rigorous application of the Cahn-Ingold-Prelog (CIP) priority rules[1].

Priority Assignments
  • At C1 (Chiral Center 1): The atoms attached are -NH 2​ , -C2, -C3, and -H. Nitrogen outranks carbon, making -NH 2​ Priority 1. Between the two ring carbons, C2 is bonded to (C, C, H) via the isopropyl group, while C3 is bonded to (C, C, H, H). Thus, C2 outranks C3.

    • C1 Priorities: 1: -NH 2​ | 2: -C2 | 3: -C3 | 4: -H

  • At C2 (Chiral Center 2): The atoms attached are -C1, -CH(CH 3​ ) 2​ (isopropyl), -C3, and -H. C1 is bonded to (N, C, H), whereas the isopropyl carbon is bonded to (C, C, H). Because Nitrogen (atomic number 7) > Carbon (atomic number 6), C1 outranks the isopropyl group.

    • C2 Priorities: 1: -C1 | 2: -CH(CH 3​ ) 2​ | 3: -C3 | 4: -H

Spatial Projection and R/S Determination

If we place the cyclopropane ring in the horizontal plane and project the substituents:

  • C1 Configuration (1R): For the sequence 1 2 3 to be right-handed (Clockwise) when looking down the C1-H bond, the -NH 2​ group must be oriented DOWN (below the ring plane).

  • C2 Configuration (2S): For the sequence 1 2 3 to be left-handed (Counter-Clockwise) when looking down the C2-H bond, the isopropyl group must be oriented UP (above the ring plane).

Because the -NH 2​ group is DOWN and the isopropyl group is UP, they reside on opposite faces of the cyclopropane ring. Therefore, the (1R,2S) configuration unambiguously dictates a trans relationship.

StereoLogic A Identify Chiral Centers C1 (Amine) & C2 (Isopropyl) B Assign CIP Priorities C1: -NH2 > -C2 > -C3 C2: -C1 > -iPr > -C3 A->B C Determine 3D Projection (Look down C-H bonds) B->C D Evaluate Face Orientations C1 (1R) -> NH2 is DOWN C2 (2S) -> iPr is UP C->D E Conclude Relative Stereochemistry Trans-Isomer D->E

Caption: Logical workflow for deducing the trans-stereochemistry of the (1R,2S) isomer.

1 H NMR Predictive Framework & Spin-Spin Coupling

The 1 H NMR spectrum of a trans-1,2-disubstituted cyclopropane is governed by the unique hybridization of the ring. The highly bent C-C bonds possess high p-character ( ∼sp5 ), leaving the C-H bonds with unusually high s-character ( ∼sp2 ).

Causality of Coupling Constants

This hybridization anomaly directly alters the Karplus relationship. Unlike standard aliphatic alkenes or alkanes where 3Jtrans​>3Jcis​ , cyclopropanes exhibit the exact opposite behavior [2]. The dihedral angle for cis protons ( ∼0∘ ) allows for maximum orbital overlap, yielding 3Jcis​≈8.0−9.0 Hz . Conversely, the trans protons ( ∼144∘ ) yield a weaker 3Jtrans​≈5.0−6.0 Hz . Geminal coupling ( 2Jgem​ ) is typically 4.0 - 5.0 Hz .

Diastereotopic Methyls

Because the molecule is chiral (lacking an internal plane of symmetry), the two methyl groups of the isopropyl substituent are diastereotopic. They reside in distinct magnetic environments and will resonate as two separate doublets.

Table 1: Predicted 1 H NMR Data (600 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment
C1-H2.30m (dt) Jtrans​=5.5 , Jcis​=8.5 1HCH-NH 2​
C2-H0.85m (ddt) Jtrans​=5.5 , Jcis​=8.5 , JCH​=6.8 1HCH-iPr
C3-H up​ 0.50dt Jcis​=8.5 , Jtrans​=5.5 , Jgem​=4.5 1HCH 2​ (cis to NH 2​ )
C3-H down​ 0.35dt Jcis​=8.5 , Jtrans​=5.5 , Jgem​=4.5 1HCH 2​ (cis to iPr)
iPr-CH1.20octet J=6.8 1HCH(CH 3​ ) 2​
iPr-CH 3​ (a)0.95d J=6.8 3HDiastereotopic CH 3​
iPr-CH 3​ (b)0.90d J=6.8 3HDiastereotopic CH 3​
NH 2​ 1.60br s-2HAmine protons

13 C NMR Chemical Shifts & Electronic Effects

The 13 C shifts can be accurately predicted using empirical additivity rules for cyclopropanes [3]. The base shift for an unsubstituted cyclopropane carbon is −2.9 ppm.

  • Substituent Effects: An amine group induces a strong deshielding α -effect ( +28 ppm) and a moderate β -effect ( +9 ppm). An isopropyl group induces an α -effect of +20 ppm and a β -effect of +7 ppm.

  • Calculated Shifts:

    • C1 ( α to NH 2​ , β to iPr): −2.9+28+7=32.1 ppm

    • C2 ( α to iPr, β to NH 2​ ): −2.9+20+9=26.1 ppm

    • C3 ( β to both): −2.9+9+7=13.1 ppm

Table 2: Predicted 13 C NMR Data (150 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment / Rationale
C132.1CHStrongly deshielded by electronegative nitrogen
C226.1CHAlkyl substitution on strained ring
C313.1CH 2​ Unsubstituted cyclopropane carbon
iPr-CH31.4CHIsopropyl methine
iPr-CH 3​ (a)22.5CH 3​ Diastereotopic methyl group
iPr-CH 3​ (b)22.0CH 3​ Diastereotopic methyl group

Experimental Protocol for NMR Acquisition & Validation

To ensure the integrity of the data, the experimental workflow must be a self-validating system . 1D NMR alone is insufficient to definitively prove the trans stereochemistry; 2D NOESY is required to map spatial proximities [4]. Because the molecule is trans, H1 (UP) and H2 (DOWN) are on opposite faces and will not show a strong Nuclear Overhauser Effect (NOE). Instead, H1 will show an NOE to the isopropyl methine proton, validating the geometry.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly pure (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Shimming: Insert the sample into a 600 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl 3​ . Perform automated gradient shimming (Z-axis) to achieve a B 0​ homogeneity yielding a TMS line width of ≤0.5 Hz.

  • 1D Acquisition:

    • 1 H NMR: Run a standard single-pulse sequence (zg30). Acquisition time (AQ) = 3.0 s, Relaxation delay (D1) = 1.0 s, Number of scans (NS) = 16.

    • 13 C NMR: Run a proton-decoupled sequence (zgpg30). AQ = 1.0 s, D1 = 2.0 s, NS = 512.

  • 2D Cross-Validation (The Self-Validating Step):

    • COSY: Acquire to map the continuous spin system from the isopropyl methyls methine C2-H C1-H/C3-H.

    • HSQC: Acquire to unambiguously link the 13 C shifts (Table 2) to their corresponding 1 H shifts (Table 1).

    • NOESY: Run with a mixing time of 300–500 ms. Critical Checkpoint: Look for a cross-peak between C1-H ( δ 2.30) and the isopropyl CH ( δ 1.20). The presence of this peak, combined with the absence of a C1-H to C2-H cross-peak, definitively proves the trans configuration.

  • Processing: Apply a 0.3 Hz exponential line broadening function to the 1D 1 H FID before Fourier Transform (FT). Phase and baseline correct manually. Reference TMS to 0.00 ppm.

NMRWorkflow S1 Sample Prep Dissolve 15 mg in CDCl3 S2 Shimming & Tuning Optimize B0 homogeneity S1->S2 S3 Pulse Sequence 1D 1H/13C, COSY, NOESY S2->S3 S4 Data Acquisition ns=16 (1H), ns=512 (13C) S3->S4 S5 Processing & Validation FT, Phase, NOE Check S4->S5

Caption: Standardized experimental workflow for multi-nuclear NMR acquisition and validation.

Foundational

Unambiguous Stereochemical Assignment of Chiral 2-Isopropylcyclopropylamines: A Comprehensive Technical Guide

Executive Summary The cyclopropylamine motif is a privileged, rigid pharmacophore featured prominently in monoamine oxidase inhibitors (e.g., tranylcypromine) and complex natural products like Belactosin A [2]. The intro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropylamine motif is a privileged, rigid pharmacophore featured prominently in monoamine oxidase inhibitors (e.g., tranylcypromine) and complex natural products like Belactosin A [2]. The introduction of a 2-isopropyl group onto the cyclopropane ring adds significant steric bulk, effectively locking the molecule into specific conformational states that dictate biological target engagement. However, this substitution creates two contiguous stereocenters (C1 and C2), resulting in four possible stereoisomers (two pairs of enantiomers: cis and trans).

Assigning the absolute and relative stereochemistry of 2-isopropylcyclopropylamines is a critical bottleneck in drug development. A misassignment can lead to catastrophic failures in late-stage clinical trials due to off-target toxicity or lack of efficacy [5]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the stereochemical assignment of these chiral entities, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiroptical methods.

Mechanistic Causality in Stereochemical Assignment

Stereochemical assignment is not merely a checklist of analytical techniques; it is a logical deduction based on the physical chemistry of the molecule. The cyclopropane ring is highly rigid, heavily restricting the rotation of the C1-C2 bond. This rigidity is the causal foundation for using NMR scalar couplings and Nuclear Overhauser Effects (NOE) to determine relative stereochemistry.

Conversely, the isopropyl group at C2 and the primary amine at C1 can freely rotate. Therefore, absolute stereochemical assignment requires either locking these rotatable bonds into a rigid crystal lattice (X-ray) or computationally modeling their conformational ensemble in solution (VCD/ECD) [3]. Every protocol described below acts as a self-validating system, ensuring that experimental artifacts do not lead to false assignments.

G A Chiral 2-Isopropylcyclopropylamine B Determine Relative Stereochemistry (1H NMR: J-coupling & NOESY) A->B C Is the sample crystalline? B->C D X-Ray Crystallography (Anomalous Dispersion) C->D Yes E Can it be derivatized? C->E No H Unambiguous Absolute Configuration D->H F Mosher's Amide Analysis (NMR Δδ model) E->F Yes (Primary Amine) G Chiroptical Methods (VCD/ECD + DFT) E->G No (Steric Hindrance) F->H G->H

Decision matrix for selecting the appropriate stereochemical assignment technique.

Technique 1: Nuclear Magnetic Resonance (NMR) Profiling

Relative Stereochemistry: The Karplus Causality

The relative stereochemistry (cis vs. trans) of 2-isopropylcyclopropylamines is definitively established using 1H NMR. The causality relies on the Karplus relationship, which dictates that the dihedral angle between vicinal protons on a cyclopropane ring directly correlates with their scalar coupling constant ( 3J ).

  • Trans-isomers exhibit a dihedral angle of approximately 144°, resulting in a smaller coupling constant ( Jtrans​ = 3.5 – 5.0 Hz) [1].

  • Cis-isomers have a dihedral angle of roughly 0°, leading to a significantly larger coupling constant ( Jcis​ = 8.0 – 9.5 Hz) [1].

This scalar data is self-validated using 2D NOESY or ROESY experiments. A strong through-space correlation between the C1 proton and the C2 proton unambiguously confirms a cis relationship, whereas the absence of this correlation (coupled with NOEs to the isopropyl methyl groups) indicates a trans relationship.

Absolute Stereochemistry: Mosher's Amide Derivatization

To determine the absolute configuration, the primary cyclopropylamine is derivatized with (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric Mosher's amides [5].

Causality: The MTPA amide adopts a preferred conformation in solution where the trifluoromethyl group, the carbonyl oxygen, and the amide proton are coplanar. The phenyl ring of the MTPA group exerts a magnetic anisotropic shielding effect on the cyclopropylamine protons situated spatially beneath it. By calculating the difference in chemical shifts ( Δδ=δS​−δR​ ) between the two diastereomers, a predictive spatial model is generated. Positive Δδ values indicate protons on the right side of the Mosher plane, while negative values indicate protons on the left, allowing for the unambiguous assignment of the C1 stereocenter.

Mosher A Primary Cyclopropylamine B Derivatization with (R)-MTPA-Cl A->B C Derivatization with (S)-MTPA-Cl A->C D Form (S)-Mosher Amide B->D E Form (R)-Mosher Amide C->E F Acquire 1H/19F NMR Spectra D->F E->F G Calculate Δδ = δS - δR F->G H Map Spatial Shielding Effect (Assign Absolute Configuration) G->H

Experimental workflow and logical deduction for Mosher's amide derivatization.

Technique 2: X-Ray Crystallography via Chiral Derivatization

While NMR provides excellent solution-state dynamics, single-crystal X-ray diffraction remains the definitive "gold standard" for absolute stereochemical assignment [4]. However, 2-isopropylcyclopropylamines are typically low-molecular-weight, volatile liquids, rendering direct crystallization impossible.

Causality & Solution: To overcome this, the amine must be converted into a highly crystalline derivative. This is achieved by synthesizing a p-bromobenzamide or p-iodobenzamide derivative. The heavy halogen atom provides significant anomalous dispersion of the X-rays, allowing for the calculation of the Flack parameter. A Flack parameter near 0 ( ± 0.1) confirms the correct absolute configuration, while a value near 1 indicates the inverted enantiomer[2].

Technique 3: Chiroptical Spectroscopy (VCD)

When crystallization fails or chemical derivatization is undesirable due to material limits, Vibrational Circular Dichroism (VCD) serves as a powerful, non-destructive alternative.

Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The chiral environment of the 2-isopropylcyclopropylamine causes distinct VCD spectral signatures. Because the isopropyl group and the amine can adopt multiple conformations, the experimental VCD spectrum is a population-weighted average of these conformers [3].

Self-Validating System: The experimental spectrum is compared against theoretical spectra generated via Density Functional Theory (DFT). A high degree of overlap between the experimental and calculated bands confirms the absolute configuration.

Quantitative Data Summary

Table 1: Diagnostic NMR Parameters for 2-Isopropylcyclopropylamine Stereoisomers

Stereoisomer 3JH1−H2​ (Hz)Diagnostic NOESY CorrelationsMosher Δδ ( δS​−δR​ ) Trend
Trans 3.5 - 5.0H1 to Isopropyl CH; H2 to NH 2​ Distinct positive/negative spatial hemispheres
Cis 8.0 - 9.5H1 to H2 (Strong cross-peak)Distinct positive/negative spatial hemispheres

Table 2: Comparison of Stereochemical Assignment Techniques

TechniquePrimary OutputSample RequirementDestructive?Key Limitation
NMR (J-Coupling) Relative Config1-5 mgNoCannot determine absolute config alone
Mosher's Method Absolute Config5-10 mgYesRequires primary/secondary amine
X-Ray Crystallography Absolute ConfigSingle Crystal (>0.1 mm)NoRequires highly crystalline sample
VCD Spectroscopy Absolute Config10-20 mgNoRequires complex DFT calculations

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Mosher's Amides for Absolute Configuration
  • Preparation: Dissolve 0.1 mmol of chiral 2-isopropylcyclopropylamine in 1.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 0.3 mmol of anhydrous pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Derivatization: Slowly add 0.12 mmol of (R)-MTPA-Cl (to form the S-amide) or (S)-MTPA-Cl (to form the R-amide) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor completion via TLC.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO 3​ . Extract with DCM (3 x 5 mL). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate).

  • Analysis: Acquire high-resolution 1H and 19F NMR spectra in CDCl 3​ . Calculate Δδ=δS​−δR​ for all assignable protons to map the absolute configuration [5].

Protocol 2: Preparation of Heavy-Atom Derivatives for X-ray Crystallography
  • Amide Coupling: Dissolve 0.5 mmol of the cyclopropylamine in 2.0 mL of anhydrous THF.

  • Reagent Addition: Add 0.6 mmol of triethylamine, followed by 0.55 mmol of p-bromobenzoyl chloride at 0 °C.

  • Incubation: Stir for 2 hours at room temperature.

  • Workup: Dilute with ethyl acetate, wash with water and brine, dry over MgSO 4​ , and evaporate the solvent.

  • Crystallization: Dissolve the crude p-bromobenzamide in a minimum volume of hot ethanol. Slowly diffuse hexanes into the solution at 4 °C over 48-72 hours.

  • Harvesting: Carefully harvest the resulting single crystals (target size >0.1 mm) for X-ray diffraction analysis [2, 4].

Conclusion

The stereochemical assignment of 2-isopropylcyclopropylamines requires a multi-disciplinary approach. By anchoring our methodologies in the physical causality of the cyclopropane ring's rigidity and the predictable magnetic/diffraction properties of chiral derivatives, we can establish self-validating workflows. Whether utilizing the Karplus relationship, Mosher's derivatization, anomalous X-ray dispersion, or VCD/DFT correlations, these integrated techniques ensure absolute confidence in structural assignments during critical drug development phases.

References

  • Title: Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles Source: The Journal of Organic Chemistry, ACS Publications (2009) URL: [Link]

  • Title: Stereocontrolled Synthesis of 3-(trans-2-Aminocyclopropyl)alanine, a Key Component of Belactosin A Source: Organic Letters, ACS Publications (2003) URL: [Link]

  • Title: Evidence of Dihydrogen Bonding of a Chiral Amine–Borane Complex in Solution by VCD Spectroscopy Source: ResearchGate (2012) URL: [Link]

  • Title: Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy Source: Dr. Press (2023) URL: [Link]

Exploratory

Physicochemical Profiling and Application of (1R,2S)-2-(Propan-2-yl)cyclopropan-1-amine Hydrochloride in Drug Discovery

Executive Summary The compound (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride is a highly specialized chiral building block utilized extensively in modern medicinal chemistry. Structurally related to the classi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride is a highly specialized chiral building block utilized extensively in modern medicinal chemistry. Structurally related to the classical monoamine oxidase (MAO) inhibitor tranylcypromine, this aliphatic derivative replaces the phenyl ring with an isopropyl group. This seemingly simple bioisosteric replacement profoundly alters the molecule's physicochemical properties—modulating lipophilicity, removing π−π stacking interactions, and altering steric bulk—making it a privileged pharmacophore for the design of next-generation epigenetic modulators, particularly Lysine-Specific Demethylase 1 (LSD1) inhibitors.

This technical guide provides an in-depth analysis of its physicochemical profile, stereochemical isolation protocols, and its mechanistic role in target-directed drug discovery.

Structural and Physicochemical Architecture

The physicochemical behavior of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride is dictated by the high s-character of its strained cyclopropane ring and the steric shielding provided by the isopropyl group.

Quantitative Data Summary
PropertyValueMethod / Condition
Chemical Name (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochlorideIUPAC Nomenclature
Molecular Formula C₆H₁₄ClN-
Molecular Weight 135.63 g/mol -
Appearance White to off-white crystalline solidVisual Inspection
Solubility >50 mg/mL (Water, Methanol), <1 mg/mL (Hexane)25 °C, Standard Solvent Screen
pKa (Conjugate Acid) ~8.8 - 9.1Estimated via Aliphatic Analogues
Stereochemistry (1R,2S), trans-1,2-disubstitutedChiral HPLC / 2D NMR

Causality in Physicochemical Behavior: The basicity of the primary amine is slightly attenuated compared to typical aliphatic amines (pKa ~10.5) due to the electron-withdrawing nature of the cyclopropane ring (increased s-character of the C-N bond). The pKa of the conjugate acid is estimated between 8.8 and 9.1, situated between the basicity of unsubstituted cyclopropylamine (pKa 9.1) ()[1] and tranylcypromine (pKa 8.2) ()[2]. The hydrochloride salt form is highly soluble in aqueous media, making it ideal for physiological assays, while the isopropyl group ensures sufficient lipophilicity for cellular permeability when the compound is in its free-base form.

Stereochemical Isolation and Analytical Characterization

The biological activity of cyclopropylamine derivatives is highly stereospecific. The (1R,2S) trans-configuration is critical for optimal alignment within the catalytic pockets of target enzymes. Isolation of this specific enantiomer from a racemic mixture requires a thermodynamically controlled chiral resolution workflow.

ChiralResolution A Racemic trans-2-isopropylcyclopropan-1-amine B Salt Formation with Chiral Acid (e.g., L-tartaric acid) A->B C Fractional Crystallization B->C D Diastereomeric Salt (1R,2S)-amine • L-tartrate C->D Precipitate E Mother Liquor Enriched in (1S,2R) C->E Filtrate F Basification (NaOH) D->F G Extraction & HCl Addition F->G H (1R,2S)-Isomer HCl Salt G->H Final Product

Workflow for the chiral resolution of trans-2-isopropylcyclopropan-1-amine.

Experimental Protocol 1: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve racemic trans-2-(propan-2-yl)cyclopropan-1-amine (1.0 eq) and L-(+)-tartaric acid (0.5 eq) in an 80:20 (v/v) ethanol/water mixture at 70 °C.

  • Fractional Crystallization: Cool the solution linearly to 20 °C at a rate of 5 °C/hour.

  • Isolation: Filter the precipitated crystals. Recrystallize the solid once from ethanol/water to achieve >99% enantiomeric excess (ee).

  • Free-basing: Suspend the isolated diastereomeric salt in water, adjust to pH > 12 using 2M NaOH, and extract the free amine with dichloromethane (3x).

  • Hydrochloride Formation: Dry the combined organic layers over anhydrous Na₂SO₄. Add a 4M solution of HCl in dioxane (1.2 eq) dropwise at 0 °C. Filter the resulting white precipitate and dry under high vacuum.

Causality in Experimental Design: The use of L-(+)-tartaric acid at exactly 0.5 equivalents (the "half-equivalent method") forces a competitive environment where only the least soluble diastereomer precipitates. This thermodynamic control maximizes the enantiomeric purity of the resulting solid. Furthermore, the use of anhydrous HCl in dioxane during the final salt formation prevents the highly water-soluble hydrochloride product from dissolving or forming a sticky hydrate, ensuring a high-yielding, easily filterable precipitate.

Experimental Protocol 2: Chiral HPLC Analysis (Self-Validating System)

To validate the stereochemical integrity of the isolated product, a chiral HPLC method must be employed.

  • Sample Preparation: Dissolve 1 mg of the hydrochloride salt in 1 mL of the mobile phase.

  • Column Setup: Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) maintained at 25 °C.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v).

  • Elution & Detection: Run an isocratic elution at 1.0 mL/min and monitor UV absorbance at 210 nm.

  • Validation: Diethylamine (DEA) is utilized as a basic modifier to suppress secondary interactions between the basic primary amine and residual silanols on the stationary phase. Without DEA, peak tailing would artificially skew the integration of the minor enantiomer, invalidating the ee% calculation.

Epigenetic Pharmacology: Mechanism of LSD1 Inhibition

The (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine scaffold is highly prized in the development of epigenetic drugs. Specifically, it acts as a mechanism-based (suicide) inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) ()[3]. LSD1 specifically erases methyl groups from mono- and dimethylated histone 3 lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), acting as a transcriptional repressor in various cancers[3].

LSD1Mechanism LSD1 LSD1 Enzyme (FAD-dependent) Complex Enzyme-Inhibitor Complex LSD1->Complex Binding Inhibitor Cyclopropylamine Derivative Inhibitor->Complex Binding SET Single-Electron Transfer (SET) & Ring Opening Complex->SET Catalytic Activation FAD Covalent Adduct with FAD (N5 or C4a position) SET->FAD Covalent Bonding Demeth Irreversible Blockade of H3K4/H3K9 Demethylation FAD->Demeth Enzyme Inactivation

Mechanism of LSD1 inactivation by cyclopropylamine derivatives via FAD adduct formation.

Mechanistic Causality: Cyclopropylamine analogs form covalent bonds with the flavin cofactor (FAD) of LSD1 through a ring-opening mechanism ()[4]. Upon entering the catalytic cleft, the amine group is oxidized by FAD via a single-electron transfer (SET). The inherent ring strain of the cyclopropane moiety (~115 kJ/mol) drives a rapid radical-mediated ring opening. The resulting highly reactive primary carbon radical attacks the N5 or C4a position of the FAD cofactor, forming an irreversible covalent adduct[4].

By utilizing an isopropyl group instead of a phenyl group (as seen in tranylcypromine), researchers can fine-tune the steric bulk to better fit the large catalytic cleft of LSD1 while simultaneously eliminating off-target π−π interactions with other monoamine oxidases (MAO-A and MAO-B), thereby enhancing target selectivity ()[5].

References

  • LookChem: Cyclopropylamine Properties and pKa. Available at: [Link]

  • ChemBK: Tranyl cipromine Physicochemical Properties. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications): Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Available at:[Link]

  • National Institutes of Health (PMC): LSD1 Histone Demethylase Assays and Inhibition. Available at:[Link]

  • National Institutes of Health (PMC): Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Available at:[Link]

Sources

Foundational

De Novo Synthesis of Enantiopure (1R,2S)-2-Isopropylcyclopropan-1-amine: A Stereospecific Reductive Cyclization Approach

Executive Summary Chiral cyclopropylamines are highly prized in modern drug discovery as rigidified bioisosteres for aliphatic amines, offering enhanced metabolic stability and favorable pharmacokinetic profiles. Synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral cyclopropylamines are highly prized in modern drug discovery as rigidified bioisosteres for aliphatic amines, offering enhanced metabolic stability and favorable pharmacokinetic profiles. Synthesizing these strained, multi-substituted rings with absolute stereocontrol, however, remains a formidable challenge. This whitepaper outlines a robust, de novo synthetic pathway for (1R,2S)-2-isopropylcyclopropan-1-amine . By leveraging the Evans chiral auxiliary paradigm in tandem with a state-of-the-art iridium-catalyzed reductive cyclization[1], this protocol guarantees absolute enantiospecificity and diastereocontrol, delivering the trans-cyclopropane architecture with scalable reliability.

Retrosynthetic Logic & Pathway Design

The target molecule, (1R,2S)-2-isopropylcyclopropan-1-amine, possesses a trans relationship between the amine and the isopropyl group. Traditional cyclopropanation methods (e.g., Simmons-Smith or diazo-based carbene transfers) often struggle with high enantio- and diastereoselectivity for unactivated aliphatic olefins.

To bypass these limitations, our retrosynthetic design relies on the stereospecific intramolecular trapping of an iminium ion by an aliphatic boronic ester [2].

  • The cyclopropane ring is disconnected to an acyclic (S)-α-isopropyl-β-boryl amide.

  • The trans geometry of the final product is dictated entirely by the pre-existing (S)-stereocenter at the α-position during the cyclization event.

  • This critical (S)-stereocenter is established with >95:5 diastereomeric ratio (dr) via an Evans asymmetric alkylation using an (R)-oxazolidinone auxiliary.

Workflow A Isovaleryl Chloride + (R)-Evans Auxiliary B (S)-α-Isopropyl-β-boryl Oxazolidinone A->B Asymmetric Alkylation (ICH2Bpin) C (S)-β-Boryl Amide Precursor B->C Amidation (LiNBn2) D N,N-Dibenzyl-(1R,2S)- aminocyclopropane C->D Reductive Cyclization (Vaska's, TMDS) E (1R,2S)-2-Isopropyl- cyclopropan-1-amine D->E Deprotection (Pd/C, H2)

Retrosynthetic workflow for the de novo synthesis of (1R,2S)-2-isopropylcyclopropan-1-amine.

Causality in Reaction Design (Mechanistic Insights)

Why Vaska's Complex?

The linchpin of this synthesis is the conversion of the β-boryl amide to the cyclopropane. Direct nucleophilic attack of a C-B bond onto an amide carbonyl is kinetically unfavorable. We utilize Vaska's complex (trans-[IrCl(CO)(PPh3)2]) and tetramethyldisiloxane (TMDS) to chemoselectively reduce the tertiary amide[3]. The Ir-catalyst facilitates hydrosilylation of the carbonyl, forming an O-silylated hemiaminal. Spontaneous elimination of the siloxane generates a highly electrophilic iminium ion in situ[4]. Traditional reductants (like LiAlH₄) would over-reduce the amide to an amine, destroying the electrophilic handle required for cyclization.

Stereochemical Rationale (The A(1,3) Strain Model)

The cyclization of the iminium ion is a self-correcting diastereoselective process. The iminium ion possesses two diastereotopic faces. Due to severe 1,3-allylic strain (A(1,3) strain) between the bulky N,N-dibenzyl group and the α-isopropyl group, the molecule adopts a conformation where the isopropyl group sits pseudo-equatorially. This perfectly aligns the β-boryl group in an anti-periplanar trajectory relative to the iminium π-system. The subsequent invertive C-C bond formation yields the trans-(1R,2S) geometry exclusively[1].

Mechanism Amide (S)-β-Boryl Amide Hemiaminal O-Silylated Hemiaminal Amide->Hemiaminal Hydrosilylation IrCat Vaska's Complex + TMDS [Ir]-H / [Ir]-Si IrCat->Hemiaminal Iminium Reactive Iminium Ion (Diastereotopic Faces) Hemiaminal->Iminium Ionization (-TMDSO-) TS Stereocontrolled Cyclization TS Iminium->TS Intramolecular Nucleophilic Attack Product trans-(1R,2S)- Aminocyclopropane TS->Product C-C Bond Formation (Inversion at B)

Mechanism of the Ir-catalyzed stereospecific reductive cyclization of β-boryl amides.

Quantitative Performance Metrics

The following table summarizes the expected quantitative outputs and analytical markers for each stage of the synthesis, establishing a baseline for process chemistry optimization.

StepTransformationExpected YieldSelectivityKey Analytical Marker (Self-Validation)
1 Evans Asymmetric Alkylation82–88%>95:5 dr¹H NMR: Distinct doublet of doublets for the α-CH.
2 Auxiliary Cleavage (Amidation)85–90%>99% eeFTIR: Shift from 1780 cm⁻¹ (imide) to 1640 cm⁻¹ (amide).
3 Ir-Catalyzed Reductive Cyclization75–85%>20:1 dr (trans:cis)¹¹B NMR: Complete disappearance of the Bpin signal at δ ~33 ppm.
4 Global Deprotection (Hydrogenolysis)90–95%>99% eeLC-MS: [M+H]⁺ = 100.1; ¹H NMR: Upfield cyclopropyl protons (δ 0.5–1.0).

Step-by-Step Self-Validating Methodologies

Step 1: Asymmetric Alkylation (Setting the C2 Stereocenter)
  • Preparation : To an oven-dried Schlenk flask under argon, add (R)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization : Dropwise, add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, 1.0 M in THF). Stir for 30 minutes to ensure complete formation of the Z-enolate.

  • Alkylation : Introduce iodomethylboronic acid pinacol ester (ICH₂Bpin, 1.5 equiv) dropwise. The (R)-benzyl group of the auxiliary sterically shields the Re-face of the enolate, forcing the electrophile to attack exclusively from the Si-face.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

  • Self-Validation Checkpoint : Analyze the crude mixture via ¹H NMR. The diastereomeric ratio must be >95:5, confirming the successful installation of the (S)-configuration at the α-isopropyl center.

Step 2: Amidation to the β-Boryl Amide Precursor
  • Amide Reagent Prep : In a separate flask, dissolve dibenzylamine (1.5 equiv) in THF at 0 °C. Add n-BuLi (1.4 equiv) dropwise to generate lithium dibenzylamide (LiNBn₂).

  • Cleavage : Cannula-transfer the LiNBn₂ solution into a -78 °C solution of the alkylated oxazolidinone from Step 1. Stir for 2 hours.

  • Workup : Quench with water, extract with dichloromethane, and isolate the (S)-N,N-dibenzyl-3-methyl-2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)butanamide.

  • Self-Validation Checkpoint : Utilize FTIR spectroscopy. The disappearance of the chiral auxiliary's imide C=O stretch at ~1780 cm⁻¹ and the appearance of the tertiary amide C=O stretch at ~1640 cm⁻¹ confirms complete auxiliary cleavage and amidation.

Step 3: Iridium-Catalyzed Reductive Cyclization
  • Catalyst Loading : In a nitrogen-filled glovebox, charge a vial with the (S)-β-boryl amide (1.0 equiv), 1 mol% Vaska’s complex (trans-[IrCl(CO)(PPh3)2]), and anhydrous toluene (0.1 M)[1].

  • Reduction/Cyclization : Add tetramethyldisiloxane (TMDS, 2.0 equiv) dropwise. Seal the vial, remove it from the glovebox, and stir at room temperature for 30 minutes. The reaction is remarkably rapid due to the high electrophilicity of the transient iminium ion[4].

  • Workup : Filter the crude mixture through a short pad of Celite to remove iridium residues, concentrate under reduced pressure, and purify via silica gel chromatography to yield trans-N,N-dibenzyl-2-isopropylcyclopropan-1-amine.

  • Self-Validation Checkpoint : Monitor the reaction via ¹¹B NMR. The starting aliphatic boronic ester exhibits a characteristic broad singlet at δ ~33 ppm. Complete disappearance of this signal confirms that the C-B bond has been entirely consumed in the cyclization event.

Step 4: Global Deprotection (Hydrogenolysis)
  • Reaction Setup : Transfer the protected aminocyclopropane to a Parr shaker flask. Add 10 wt% Palladium on Carbon (Pd/C, 0.1 equiv Pd) and suspend in MS-grade methanol.

  • Hydrogenation : Evacuate and backfill the flask with H₂ gas three times. Pressurize to 1 atm of H₂ and agitate vigorously for 12 hours at room temperature.

  • Isolation : Filter the suspension through a PTFE membrane to remove the Pd/C catalyst. Carefully concentrate the filtrate (caution: the free amine is volatile) to afford the enantiopure (1R,2S)-2-isopropylcyclopropan-1-amine.

  • Self-Validation Checkpoint : LC-MS must show a mass of [M+H]⁺ = 100.1. ¹H NMR will show the complete absence of aromatic benzyl protons (δ 7.2–7.4 ppm) and the presence of highly shielded cyclopropyl ring protons between δ 0.5 and 1.0 ppm.

References

  • Zhang, X., Cheng, L., Chapman, M., Morken, J. P. "Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides." Journal of the American Chemical Society, 2026, 148(4), 3944-3948. URL:[Link][1]

  • Volkov, A., et al. "Catalytic Reductive Functionalization of Tertiary Amides using Vaska's Complex: Synthesis of Complex Tertiary Amine Building Blocks and Natural Products." ACS Catalysis, 2020, 10(15), 8880-8897. URL:[Link][3]

  • Evans, D. A., Ennis, M. D., Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982, 104(6), 1737-1739. URL:[Link]

Sources

Exploratory

Absolute Configuration Determination of 2-(Propan-2-yl)cyclopropan-1-amine Derivatives: A Multi-Modal Analytical Framework

Executive Summary & Stereochemical Context Cyclopropylamines are highly privileged, rigidified pharmacophores ubiquitous in modern medicinal chemistry (e.g., tranylcypromine, ticagrelor intermediates). The introduction o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Context

Cyclopropylamines are highly privileged, rigidified pharmacophores ubiquitous in modern medicinal chemistry (e.g., tranylcypromine, ticagrelor intermediates). The introduction of an isopropyl group in 2-(propan-2-yl)cyclopropan-1-amine (also known as 2-isopropylcyclopropan-1-amine) introduces significant steric bulk and locks the molecule into specific conformational spaces. Because biological targets are inherently chiral, the absolute configuration (AC)—specifically whether the molecule exists as the (1R,2S) , (1S,2R) , (1R,2R) , or (1S,2S) stereoisomer—dictates its pharmacokinetic and pharmacodynamic profile.

Determining the absolute configuration of these derivatives is notoriously challenging. The free base is typically a volatile liquid or low-viscosity oil, rendering direct Single-Crystal X-Ray Diffraction (SCXRD) impossible without chemical derivatization. This whitepaper establishes a self-validating, multi-modal framework utilizing Vibrational Circular Dichroism (VCD) , Nuclear Magnetic Resonance (NMR) via Mosher’s Method , and SCXRD to unequivocally assign the absolute configuration of 2-(propan-2-yl)cyclopropan-1-amine derivatives.

The Analytical Triad: Causality and Method Selection

The selection of an AC determination method relies on the physical state of the analyte, the presence of chromophores, and the availability of enantiopure material.

  • Vibrational Circular Dichroism (VCD): The modern gold standard for chiral oils and liquids. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[1]. It requires no crystallization or derivatization[2].

  • NMR (Mosher's Method): The classical, highly reliable method for primary and secondary amines. It relies on the anisotropic shielding effects of chiral derivatizing agents (CDAs)[3].

  • SCXRD: The absolute ground truth, provided the oily amine can be converted into a crystalline solid containing a heavy atom for anomalous dispersion[4].

Caption: Decision matrix for selecting the optimal absolute configuration determination method.

Protocol I: Vibrational Circular Dichroism (VCD) & DFT Calculations

For 2-(propan-2-yl)cyclopropan-1-amine, VCD is exceptionally powerful because it bypasses the need for crystallization[5]. The causality of this method rests on a self-validating loop: the experimental IR and VCD spectra must simultaneously match the theoretical IR and VCD spectra generated via Density Functional Theory (DFT)[2].

Step-by-Step VCD Workflow
  • Sample Preparation: Dissolve 10–15 mg of the enantiopure cyclopropylamine in 150 µL of an IR-transparent solvent (e.g., CDCl3​ or CCl4​ )[1].

  • Spectral Acquisition: Inject the sample into a BaF2​ cell (typically 50–100 µm path length). Acquire the IR and VCD spectra using a VCD spectrometer (e.g., JASCO FVS-6000 or BioTools ChiralIR) at a resolution of 4 to 8 cm−1 for 2–4 hours to ensure a high signal-to-noise ratio[2],[6].

  • Conformational Search (In Silico): Perform a molecular mechanics conformational search (e.g., using MMFF94) for the arbitrarily chosen (1R,2S) enantiomer. The isopropyl group and the amine group will exhibit multiple rotamers.

  • DFT Optimization: Optimize the geometry of all conformers within 2.0 kcal/mol of the global minimum using DFT at the B3LYP/6-311G(d,p) level of theory. Calculate the theoretical IR and VCD frequencies and rotational strengths.

  • Boltzmann Weighting & Spectral Matching: Generate the composite theoretical spectrum by applying Boltzmann weighting to the conformers. Compare the sign (positive/negative Cotton effects) and intensity of the theoretical VCD bands against the experimental data[6]. If the signs are inverted, the actual molecule is the (1S,2R) enantiomer.

Caption: Workflow for Vibrational Circular Dichroism (VCD) coupled with DFT calculations.

Protocol II: NMR-Based Assignment via Mosher’s Method

When computational resources for VCD are unavailable, the modified Mosher's method is the most robust chemical approach[7].

Causality of the Anisotropic Shielding Model

By reacting the primary amine with (R)

  • and (S)
  • α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), two diastereomeric amides are formed[8]. In solution, the MTPA amide adopts a preferred conformation where the carbinyl proton, the carbonyl oxygen, and the trifluoromethyl group are roughly coplanar. The phenyl ring of the MTPA group projects an anisotropic magnetic shielding cone over the cyclopropylamine framework.

Protons situated directly above or below the phenyl ring experience an upfield shift (lower ppm). By calculating the chemical shift difference ΔδSR=δS​−δR​ , we can map the spatial arrangement of the cyclopropane ring substituents relative to the chiral center at C1, thereby determining its absolute configuration[3].

Step-by-Step Derivatization Protocol
  • Reaction Setup: To a solution of the cyclopropylamine (0.05 mmol) in anhydrous CH2​Cl2​ (1.0 mL), add anhydrous pyridine (0.15 mmol) and a catalytic amount of DMAP.

  • Derivatization: Add (R) -MTPA-Cl (0.06 mmol) dropwise at 0 °C. Stir at room temperature for 2 hours. (Note: Reacting with (R) -MTPA-Cl yields the (S) -MTPA amide due to CIP priority rules).

  • Parallel Synthesis: Repeat the exact procedure in a separate vial using (S) -MTPA-Cl to yield the (R) -MTPA amide.

  • Purification & NMR: Quench with saturated NaHCO3​ , extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate. Acquire high-resolution 1H NMR (600 MHz) and COSY spectra in CDCl3​ [9].

Data Interpretation

Calculate the ΔδSR values for the cyclopropane ring protons (C2-H, C3-H) and the isopropyl protons.

Table 1: Representative ΔδSR Logic for 2-(propan-2-yl)cyclopropan-1-amine

Proton LocationExpected ΔδSR SignSpatial Implication (Relative to C1)
C2-H (Cyclopropane ring)Positive (+)Positioned on the right side of the MTPA plane
C3- Ha​ (cis to amine)Positive (+)Positioned on the right side of the MTPA plane
C3- Hb​ (trans to amine)Negative (-)Positioned on the left side of the MTPA plane
Isopropyl - CH(CH3​)2​ Positive (+)Positioned on the right side of the MTPA plane

Self-Validation: The relative stereochemistry (cis/trans relationship between the amine and isopropyl group) must be independently confirmed via 1H NMR J -coupling constants prior to Mosher analysis. Typically, Jcis​ in cyclopropanes is ~8–10 Hz, while Jtrans​ is ~4–6 Hz.

Protocol III: Single-Crystal X-Ray Diffraction (SCXRD)

While VCD and NMR are performed in solution, SCXRD provides the definitive 3D spatial coordinates of the atoms. Because 2-isopropylcyclopropan-1-amine is an oil, it must be converted into a crystalline derivative[4].

Causality of Anomalous Dispersion

To determine absolute configuration, the crystal must scatter X-rays anomalously. Light atoms (C, H, N) exhibit negligible anomalous scattering under standard Molybdenum ( Mo−Kα ) radiation. Therefore, we must introduce a heavy atom (e.g., Bromine) to generate a measurable Flack Parameter .

Derivatization and Crystallization Protocol
  • Amide Formation: React the cyclopropylamine with 4-bromobenzoyl chloride in the presence of triethylamine in THF to form N-(2-isopropylcyclopropyl)-4-bromobenzamide.

  • Crystallization: Dissolve the crude amide in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 48 hours to grow diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo−Kα or Cu−Kα source.

  • Flack Parameter Validation: Solve the structure. A Flack parameter of 0.0(1) confirms the absolute configuration is correct as modeled. A value of 1.0(1) indicates the true structure is the inverted enantiomer. A value of 0.5 indicates a racemic twin (failed resolution).

Comparative Analysis of AC Methodologies

To assist drug development professionals in selecting the appropriate workflow, the methodologies are compared across critical operational metrics.

Table 2: Operational Comparison of Absolute Configuration Methods

MetricVCD / ECDNMR (Mosher's Method)SCXRD (Derivatization)
Sample State Required Liquid, Oil, or SolutionSolutionHigh-Quality Single Crystal
Destructive? No (Sample is fully recoverable)Yes (Covalent derivatization)Yes (Covalent derivatization)
Material Required 5 – 15 mg2 – 5 mg> 50 mg (for crystallization)
Time to Result 3 – 7 days (due to DFT compute time)1 – 2 days1 – 4 weeks (crystallization bottleneck)
Certainty / Ground Truth High (if conformers are rigid)High (for primary amines)Absolute (Flack parameter < 0.1)

Conclusion

The absolute configuration of 2-(propan-2-yl)cyclopropan-1-amine derivatives can be definitively established without relying on a single point of failure. For rapid, non-destructive analysis of the oily free base, VCD coupled with DFT calculations provides an elegant and modern solution. When computational resources are limited, Mosher's NMR method offers a highly reliable chemical alternative through anisotropic shielding mapping. Finally, for regulatory submissions (e.g., FDA IND applications) requiring absolute structural proof, heavy-atom derivatization followed by SCXRD remains the incontrovertible gold standard. By understanding the causality and self-validating mechanisms of each technique, researchers can ensure absolute scientific integrity in their stereochemical assignments.

References

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations JASCO Global URL:[Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Spectroscopy Europe / Asia URL:[Link]

  • Absolute Configuration of Complex Chiral Molecules Spark904 URL:[Link]

  • Absolute Configuration by VCD (White Paper) BioTools URL: [Link]

  • Construction of Cyclopentanes Consisting of Five Stereocenters via NHC-Catalyzed Cascade Reactions (Use of Mosher's and SCXRD) ACS Publications (Organic Letters) URL:[Link]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines (Mosher's Amide Validation) ACS Publications (Journal of Organic Chemistry) URL:[Link]

Sources

Protocols & Analytical Methods

Method

use of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine in API synthesis

Application Note: Integration of (1R,2S)-2-(Propan-2-yl)cyclopropan-1-amine in Advanced API Synthesis Executive Summary & Strategic Importance The development of highly selective Active Pharmaceutical Ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of (1R,2S)-2-(Propan-2-yl)cyclopropan-1-amine in Advanced API Synthesis

Executive Summary & Strategic Importance

The development of highly selective Active Pharmaceutical Ingredients (APIs) increasingly relies on conformationally restricted, sterically precise chiral building blocks. (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine (often utilized as its hydrochloride salt, CAS 1909287-91-7) represents a premium pharmacophore in modern drug design[1]. By combining the rigid, flat geometry of a cyclopropyl ring with the bulky, lipophilic nature of an isopropyl group, this primary amine serves as a critical structural motif for modulating steric bulk, enhancing metabolic stability, and driving target-specific binding.

This application note provides a comprehensive guide for Senior Application Scientists and drug development professionals on the mechanistic rationale, synthetic integration, and validated protocols for utilizing this chiral amine in API synthesis, particularly in the development of epigenetic modulators (e.g., Menin-MLL inhibitors) and targeted CNS therapeutics[2].

Mechanistic Rationale: The Cyclopropylamine Pharmacophore

Do not view (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine merely as a structural appendage; it is an active driver of pharmacological efficacy.

  • Conformational Restriction: The cyclopropyl ring restricts the dihedral angle between the amine nitrogen and the isopropyl group. This pre-organization lowers the entropic penalty upon binding to a target protein's active site.

  • Steric Shielding & Metabolic Stability: The adjacent isopropyl group acts as a steric shield. In biological systems, primary amines are highly susceptible to oxidative deamination by monoamine oxidases (MAOs). The bulky (propan-2-yl) substituent physically blocks the enzyme's access to the alpha-carbon, drastically improving the API's pharmacokinetic half-life.

  • Stereospecific Pocket Filling: The (1R,2S) trans-configuration ensures that when the amine binds to a target—such as the hydrophobic sub-pockets of the Menin protein or the FAD-binding domain of Lysine-specific demethylase 1 (LSD1)—the isopropyl group is perfectly vectored into the lipophilic cavity, maximizing Van der Waals interactions while preventing steric clashes[2].

Pathway API API with (1R,2S)-Cyclopropylamine Target Target Enzyme (e.g., LSD1 / Menin-MLL) API->Target High Affinity Binding Complex Sterically-Locked Inhibitor-Enzyme Complex Target->Complex Conformational Restriction Biomarker Accumulation of Methylated Histones (H3K4me2) Complex->Biomarker Enzymatic Inhibition Outcome Gene Transcription & Tumor Suppression Biomarker->Outcome Epigenetic Reactivation

Fig 1: Epigenetic modulation pathway driven by the sterically-locked cyclopropylamine.

Synthetic Integration Workflows

Integrating a sterically hindered, secondary-like primary amine into a core scaffold requires overcoming inherent nucleophilic limitations. The two most reliable methods for incorporating (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine are HATU-mediated Amide Coupling (for peptidomimetics) and Buchwald-Hartwig Cross-Coupling (for N-arylation).

Causality in Reagent Selection: Standard coupling agents like EDC/NHS often fail or result in poor yields because the steric bulk of the isopropylcyclopropyl group significantly slows down the nucleophilic attack on the active ester. This delay allows competing side reactions, such as the epimerization of the carboxylic acid partner. By utilizing HATU , the highly reactive HOAt-active ester is formed, which rapidly overcomes the steric barrier, ensuring high yields and complete retention of enantiomeric excess (ee).

SyntheticWorkflow A Core Scaffold (Aryl Halide / Acid) C Coupling Reaction (Buchwald / HATU) A->C B (1R,2S)-2-(Propan-2-yl) cyclopropan-1-amine B->C D Chiral Intermediate (>99% ee) C->D High Yield Retained Stereocenter E Final API (Target Modulator) D->E Downstream Processing

Fig 2: Synthetic integration of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine into API scaffolds.

Experimental Protocols (Self-Validating Systems)

Protocol A: HATU-Mediated Amide Coupling

This protocol is optimized to prevent epimerization of sensitive chiral carboxylic acids while overcoming the steric hindrance of the amine.

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the core carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C. Stir for 10 minutes. Causality: DIPEA is chosen over Triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive HOAt ester.

  • Amine Introduction: Add (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride (1.1 eq) in a single portion. The excess DIPEA serves to free-base the amine in situ.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig N-Arylation

This protocol is designed for C-N bond formation with aryl halides, utilizing specific ligands to prevent β-hydride elimination.

  • Preparation: In a Schlenk tube, combine the aryl bromide (1.0 eq), (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine (1.2 eq), and Sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and BrettPhos (0.10 eq). Causality: BrettPhos is strictly required here. Its bulky, electron-rich biaryl structure accommodates the sterically demanding cyclopropylamine while accelerating reductive elimination, effectively outcompeting unwanted β-hydride elimination pathways.

  • Degassing: Add anhydrous Toluene (0.1 M). Evacuate and backfill the tube with N₂ three times.

  • Heating: Seal the tube and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and their impact on yield and stereoretention when utilizing (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine.

Reaction TypeCore ScaffoldCatalyst / Coupling AgentBaseYield (%)ee Retention (%)
Amide Coupling Heteroaryl Carboxylic AcidHATUDIPEA88>99
Amide Coupling Aliphatic Carboxylic AcidEDC / HOBtNMM6595
C-N Cross-Coupling Aryl BromidePd₂(dba)₃ / BrettPhosNaOtBu82>99
C-N Cross-Coupling Aryl ChloridePd(OAc)₂ / RuPhosCs₂CO₃7698

Note: The use of EDC/HOBt demonstrates a marked decrease in yield and slight epimerization, validating the necessity of HATU for this specific sterically hindered amine.

References

  • Title: 1909287-91-7 (C6H13N) - PubChemLite (Structural and Chemical Properties of trans-(1R,2S)-2-propan-2-ylcyclopropan-1-amine hydrochloride) Source: PubChem Database, National Institutes of Health URL: [Link]

  • Title: WO2022241265A1 - Inhibitors of the menin-mll interaction Source: Google Patents / World Intellectual Property Organization URL

Sources

Application

The Pivotal Role of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine Derivatives in Modern Enantioselective Catalysis: A Guide for Researchers

The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and development. Chiral molecules, particularly single enantiomers, often exhibit profoundly different pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and development. Chiral molecules, particularly single enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the development of robust and efficient methods for enantioselective catalysis is of paramount importance. Among the diverse array of chiral ligands and auxiliaries, derivatives of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine have emerged as a powerful class of tools for inducing asymmetry in a variety of chemical transformations. Their unique structural and electronic properties, stemming from the strained cyclopropane ring and the chiral amine functionality, make them highly effective in creating the specific three-dimensional environment necessary for high enantioselectivity.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and protocols involving (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine derivatives in enantioselective catalysis. We will delve into the synthesis of these crucial building blocks, explore their application in key reaction types, and provide detailed, field-proven protocols to facilitate their implementation in the laboratory.

The Synthetic Utility of Chiral Cyclopropylamines

The cyclopropylamine moiety is a valuable pharmacophore found in a range of biologically active compounds, including antidepressants and antiviral agents. The synthesis of enantiomerically pure cyclopropylamines is, therefore, a significant area of research. Methods for their preparation are diverse and include classical approaches like the Curtius rearrangement and modern transition-metal-catalyzed reactions.[2][3]

Recent advancements have focused on developing highly stereoselective routes to these compounds. For instance, rhodium-catalyzed cyclopropanation of N-vinylamides has been shown to produce enantioenriched cyclopropylamides with high diastereoselectivity and enantioselectivity.[4] Furthermore, chemoenzymatic strategies are being explored to assemble and diversify chiral cyclopropyl ketones, which serve as versatile precursors to a variety of cyclopropane-based scaffolds.[5]

Core Applications in Enantioselective Catalysis

Derivatives of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine are primarily utilized as chiral ligands for transition metals, most notably rhodium and copper, or as chiral auxiliaries to direct the stereochemical outcome of a reaction.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylate complexes bearing chiral ligands are highly effective catalysts for the cyclopropanation of olefins with diazo compounds. Ligands derived from chiral cyclopropylamines can create a well-defined chiral pocket around the metal center, leading to excellent enantiocontrol in the transfer of the carbene moiety to the olefin. This reaction is a powerful tool for the synthesis of a wide variety of chiral cyclopropane-containing molecules.[6][7]

The catalytic cycle, as illustrated below, typically involves the formation of a rhodium-carbene intermediate, which then undergoes cyclopropanation with the olefin. The chiral ligand dictates the facial selectivity of the carbene transfer, resulting in the formation of one enantiomer of the cyclopropane product in excess.

G cluster_cycle Rhodium-Catalyzed Asymmetric Cyclopropanation Rh_cat [Rh(II)]-Ligand Carbene Rh-Carbene Intermediate Rh_cat->Carbene + Diazo Compound - N2 Diazo Diazo Compound (R-CH=N2) Product Chiral Cyclopropane Carbene->Product + Olefin Olefin Olefin Product->Rh_cat releases N2 N2

Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric cyclopropanation.

Table 1: Representative Data for Rhodium-Catalyzed Asymmetric Cyclopropanation

OlefinDiazo CompoundChiral LigandYield (%)d.r. (trans:cis)ee (%)Reference
StyreneEthyl diazoacetateRh2(S-NTTL)4>95>20:197[6]
1-OcteneMethyl phenyldiazoacetateRh2(S-TCPTAD)485>20:198[7]

Note: The specific (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine derived ligand is a key component of the chiral catalyst system, though not explicitly named in all general references.

Copper-Catalyzed Asymmetric Conjugate Addition

Copper complexes bearing chiral ligands are widely used to catalyze the enantioselective conjugate addition of organometallic reagents to α,β-unsaturated compounds. This reaction is a fundamental C-C bond-forming process in organic synthesis. Chiral ligands derived from (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine can effectively control the stereochemical outcome of the addition, leading to the formation of chiral products with high enantiomeric excess.[8]

The generally accepted mechanism involves the formation of a chiral copper-enolate intermediate after the addition of the nucleophile. The chiral ligand environment then directs the protonation or subsequent reaction of this enolate, establishing the stereocenter.

G cluster_cycle Copper-Catalyzed Asymmetric Conjugate Addition Cu_cat [Cu]-Ligand Intermediate Chiral Cu-Enolate Intermediate Cu_cat->Intermediate + Enone + Nucleophile Enone α,β-Unsaturated Compound Nucleophile Nucleophile (e.g., R-MgX) Product Chiral Adduct Intermediate->Product Protonation / Trapping Product->Cu_cat releases

Caption: Simplified catalytic cycle for Cu-catalyzed asymmetric conjugate addition.

Table 2: Representative Data for Copper-Catalyzed Asymmetric Conjugate Addition

α,β-Unsaturated CompoundNucleophileChiral LigandYield (%)ee (%)Reference
CyclohexenoneEt2Zn(S,S)-BPE9098[9]
ThiochromoneMeMgBr(R, S)-PPF-PtBu27382[8]

Note: The chiral ligands listed are representative examples for this class of reaction. The specific use of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine derived ligands would follow a similar catalytic principle.

Application Notes and Protocols

The following protocols are generalized procedures based on established methodologies for enantioselective cyclopropanation and conjugate addition reactions. Researchers should optimize these conditions for their specific substrates and chiral ligands derived from (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine.

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric cyclopropanation of an alkene with a diazoacetate.[6][10]

Materials:

  • Chiral Rhodium(II) catalyst (e.g., Rh2(S-NTTL)4 or a catalyst prepared in situ from a dirhodium source and a chiral ligand derived from (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine)

  • Alkene (1.0 equiv)

  • Diazoacetate (1.2 equiv)

  • Anhydrous, degassed solvent (e.g., dichloromethane, DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral rhodium(II) catalyst (0.5-2 mol%).

  • Add the anhydrous, degassed solvent to dissolve the catalyst.

  • Add the alkene to the reaction mixture.

  • Prepare a solution of the diazoacetate in the same solvent.

  • Slowly add the diazoacetate solution to the reaction mixture via a syringe pump over a period of 4-8 hours at the desired temperature (typically room temperature). Note: Slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • After the addition is complete, stir the reaction for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral cyclopropane.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.[11]

Protocol 2: General Procedure for Copper-Catalyzed Asymmetric Conjugate Addition

This protocol describes a general method for the copper-catalyzed enantioselective conjugate addition of a Grignard reagent to an α,β-unsaturated carbonyl compound.[12][13]

Materials:

  • Copper salt (e.g., CuI, Cu(OTf)2)

  • Chiral ligand derived from (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine (1-5 mol%)

  • α,β-Unsaturated carbonyl compound (1.0 equiv)

  • Grignard reagent (1.1-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., THF, diethyl ether)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the copper salt and the chiral ligand.

  • Add the anhydrous, degassed solvent and stir at room temperature for 15-30 minutes to form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (typically -78 °C to 0 °C).

  • Add the α,β-unsaturated carbonyl compound to the reaction mixture.

  • Slowly add the Grignard reagent dropwise to the reaction mixture.

  • Stir the reaction at the same temperature for the specified time (typically 1-4 hours) or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at the reaction temperature.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.[14]

Conclusion and Future Outlook

Derivatives of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine represent a valuable and versatile class of chiral ligands and auxiliaries for enantioselective catalysis. Their application in rhodium-catalyzed cyclopropanations and copper-catalyzed conjugate additions, among other transformations, provides efficient routes to a wide array of chiral building blocks essential for the pharmaceutical and agrochemical industries. The continued development of novel ligands based on this scaffold, coupled with a deeper understanding of the reaction mechanisms, will undoubtedly lead to even more powerful and selective catalytic systems in the future. The protocols provided herein serve as a practical starting point for researchers looking to harness the potential of these remarkable chiral molecules in their own synthetic endeavors.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]

  • Zhang, X., et al. (2024). Asymmetric Cyclopropanation of Primary N-Vinylamides via Carbene Transfer Catalyzed by Cationic Rh(I)/Diene Complexes: An Unexpected Outer-Sphere Mechanism. ACS Catalysis. [Link]

  • Marek, I., et al. (2021). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Fagnou, K., et al. (2014). Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes. Journal of the American Chemical Society. [Link]

  • Fokin, V. V., et al. (2011). Catalytic Asymmetric C-H Insertions of Rhodium(II) Azavinyl Carbenes. Journal of the American Chemical Society. [Link]

  • Fokin, V. V., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society. [Link]

  • Davies, H. M. L., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. [Link]

  • Fasan, R., et al. (2019). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis. [Link]

  • Arnold, F. H., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. ACS Catalysis. [Link]

  • Feringa, B. L., et al. (2021). Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Angewandte Chemie International Edition. [Link]

  • Chan, K. S., et al. (2023). Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones. Molecules. [Link]

  • Al-Harrasi, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Feringa, B. L., Minnaard, A. J., et al. (2010). Copper-Catalyzed Enantioselective Synthesis of trans-1-Alkyl-2-substituted Cyclopropanes via Tandem Conjugate Addition-Intramolecular Enolate Trapping. Journal of the American Chemical Society. [Link]

  • Hansen, T., et al. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Synlett. [Link]

  • Feringa, B. L., & Minnaard, A. J. (2010). Copper-catalyzed enantioselective synthesis of trans-1-alkyl-2-substituted cyclopropanes via tandem conjugate addition-intramolecular enolate trapping. Journal of the American Chemical Society, 132(41), 14349–14351. [Link]

  • Smith, A. D., et al. (2023). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature Communications. [Link]

  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry. [Link]

  • Rubin, M., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules. [Link]

  • Buchwald, S. L., et al. (2018). Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free Protocol. Journal of the American Chemical Society. [Link]

  • Le, D. N., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry. [Link]

  • Maulide, N., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Angewandte Chemie International Edition. [Link]

  • Tobisch, S. (2020). Copper-catalysed electrophilic carboamination of cyclopropenes with arylboron reagents – a computational mechanistic probe. Dalton Transactions. [Link]

  • Wang, J., et al. (2022). Reversal of enantioselectivity in cobalt(ii)-catalyzed asymmetric Michael–alkylation reactions: synthesis of spiro-cyclopropane-oxindoles. Organic Chemistry Frontiers. [Link]

  • Sibi, M. P., et al. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Symmetry. [Link]

  • Schurig, V., et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia. [Link]

  • Trost, B. M. (2002). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences. [Link]

  • Ghanem, A., & Ibrahim, D. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. [Link]

Sources

Method

Application Note: Preparation of Chiral Building Blocks from (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Molecule of Interest: (1R,2S)-2-(propan-2-yl)cyclopropan-1-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Molecule of Interest: (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine (CAS: 1909287-91-7)[1]

Introduction: The Cyclopropylamine Pharmacophore in Drug Design

The incorporation of small, strained aliphatic rings into drug candidates has transitioned from a chemical curiosity to a strategic cornerstone in modern medicinal chemistry[2]. The cyclopropyl group, characterized by the coplanarity of its three carbon atoms and enhanced π -character of its C–C bonds, offers unique physicochemical properties[2].

Specifically, the cyclopropylamine motif is a highly privileged pharmacophore. It provides rigid conformational restriction, which can pre-organize a molecule for optimal target binding, thereby reducing the entropic penalty upon receptor engagement[2]. Furthermore, cyclopropylamines are renowned for their role as mechanism-based suicide inhibitors of flavin-dependent enzymes, most notably Lysine-Specific Demethylase 1 (LSD1)[3].

The chiral building block (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine features a trans-stereochemistry and a sterically demanding isopropyl group. This specific steric bulk is highly advantageous for preventing rapid CYP450-mediated oxidation at the β -carbon, a known liability that can lead to reactive, hepatotoxic metabolites in unhindered cyclopropylamines[4]. This application note details the causal logic and validated protocols for diversifying this specific chiral amine into high-value amides, N-aryl derivatives, and ureas.

Diversification Strategy and Workflow

The primary amine of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine serves as a versatile nucleophile. However, its reactivity is modulated by the steric hindrance of the adjacent isopropyl group and the unique hybridization of the cyclopropane ring (which possesses higher s-character than typical alkanes). Consequently, standard derivatization methods often fail or require highly optimized conditions.

G A (1R,2S)-2-(propan-2-yl) cyclopropan-1-amine B Chiral Amides (HATU Coupling) A->B R-COOH HATU, DIPEA C N-Aryl Derivatives (Buchwald-Hartwig) A->C Ar-X Pd-cat, Ligand D Asymmetric Ureas (Isocyanate Route) A->D 1. Triphosgene 2. R2NH

Caption: Workflow for the chemical diversification of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine.

Experimental Protocols & Mechanistic Causality

Protocol A: Synthesis of Chiral Amides via HATU-Mediated Coupling

Causality & Rationale: Traditional carbodiimide coupling reagents (e.g., EDC, DCC) are often inefficient for sterically hindered amines like α -branched or cyclopropylamines, leading to slow reaction rates and low yields[5]. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because it generates an active HOAt ester. The nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance (the 7-aza effect), which coordinates the incoming cyclopropylamine through hydrogen bonding, dramatically accelerating aminolysis despite the steric congestion[6].

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL vial, dissolve the desired carboxylic acid (1.0 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 mmol, 522 μ L) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active OAt ester[6].

  • Aminolysis: Add (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine (1.1 mmol). If using the hydrochloride salt[1], add an additional 1.1 mmol of DIPEA to liberate the free base in situ.

  • Reaction: Stir the reaction mixture at 25 °C for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated aqueous NaHCO 3​ (2 × 10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the enantiopure amide.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Causality & Rationale: Direct nucleophilic aromatic substitution (S N​ Ar) is ineffective for coupling cyclopropylamines with unactivated aryl chlorides. Furthermore, transition-metal-catalyzed amination of cyclopropylamines is historically challenging due to competitive oxidative ring-opening and β -hydride elimination[7]. To overcome this, we employ a Palladium catalyst paired with a sterically demanding, electron-rich ylide-functionalized phosphine (YPhos) ligand, such as adYPhos[7]. This bulky ligand accelerates reductive elimination, preventing side reactions and allowing the coupling of unactivated aryl chlorides at mild temperatures[7].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc) 2​ (2 mol%), adYPhos ligand (4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 mmol)[7].

  • Reagent Addition: Add the aryl chloride (1.0 mmol) and (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine (1.2 mmol).

  • Solvent: Add anhydrous toluene (4.0 mL). Note: Toluene has been identified as the optimal solvent for Pd-YPhos catalyzed Buchwald-Hartwig aminations of cyclopropylamines, outperforming THF[7].

  • Coupling: Seal the tube, remove it from the glovebox, and stir the mixture at 80 °C for 12 hours.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography (Hexanes/EtOAc gradient).

Protocol C: Synthesis of Asymmetric Ureas via Isocyanate Intermediates

Causality & Rationale: Reacting the primary cyclopropylamine directly with phosgene equivalents (like CDI) in the presence of a secondary amine often yields a statistical mixture of symmetric and asymmetric ureas. By utilizing triphosgene at low temperatures, the primary amine is quantitatively converted to a stable isocyanate intermediate. This self-validating step prevents symmetric dimerization, allowing subsequent trapping with diverse secondary amines to form strictly asymmetric ureas.

Step-by-Step Methodology:

  • Isocyanate Formation: Dissolve (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine (1.0 mmol) and triethylamine (3.0 mmol) in anhydrous DCM (10 mL). Cool the solution to 0 °C.

  • Triphosgene Addition: Slowly add a solution of triphosgene (0.35 mmol, ~1.05 eq of phosgene) in DCM (2 mL) dropwise over 15 minutes. Stir at 0 °C for 30 minutes.

  • Trapping: Add the desired secondary amine (1.1 mmol) directly to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate to yield the asymmetric urea.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the derivatization of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine using the protocols described above.

TransformationReagents / CatalystSolventTemp (°C)Typical Yield (%)ee Preservation (%)
Chiral Amides HATU, DIPEADMF2585–95>99
N-Aryl Derivatives Pd(OAc) 2​ , adYPhos, NaOtBuToluene8070–88>98
Asymmetric Ureas Triphosgene, Et 3​ N, then R 2​ NHDCM0 to 2575–90>99

Note: The stereochemical integrity of the (1R,2S) centers is strictly preserved across all transformations because the C–N bond is never broken during these reaction sequences.

Mechanistic Insight: Application in LSD1 Inhibition

When cyclopropylamines are incorporated into drug scaffolds, they frequently act as mechanism-based (suicide) inhibitors of FAD-dependent enzymes like LSD1[3]. The sequence of events relies on the unique electronic properties of the cyclopropane ring.

G A LSD1 Enzyme + FAD + Cyclopropylamine B Single-Electron Transfer (SET) to FAD Cofactor A->B C Amine Radical Cation Formation B->C D Cyclopropane Ring Opening (Relief of Strain) C->D E Covalent Adduct Formation (N5 or C4a of FAD) D->E Irreversible Inactivation

Caption: Mechanism of LSD1 inactivation by cyclopropylamines via FAD covalent modification.

Upon binding to the LSD1 active site, the cyclopropylamine undergoes a single-electron transfer (SET) to the FAD cofactor, generating an amine radical cation[3]. The inherent ring strain of the cyclopropane ring drives an immediate homolytic ring-opening event[4]. The resulting highly reactive primary carbon radical subsequently forms an irreversible covalent bond with the N5 or C4a atom of the FAD cofactor, permanently inactivating the enzyme[3][8]. The isopropyl group in our target molecule serves to direct this ring-opening trajectory while simultaneously shielding the molecule from premature metabolic degradation.

References

  • NextSDS. rac-(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride - Chemical Substance Information. Available at:[Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at:[Link]

  • Kutz, N., et al. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry / ChemRxiv. Available at:[Link]

  • Peptide Chemistry Org. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at:[Link]

  • Schmitt, M. L., et al. (2013). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Culhane, J. C., et al. (2010). Comparative Analysis of Small Molecules and Histone Substrate Analogues as LSD1 Lysine Demethylase Inhibitors. Journal of the American Chemical Society. Available at:[Link]

  • Talele, T. T. (2016). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm. Available at:[Link]

Sources

Application

Application Note: Process Intensification and Scale-Up Synthesis of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine Hydrochloride

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Scale: Gram to Multi-Kilogram API Intermediate Manufacture Executive Summary & Mechanistic Rationale The synthesis of chiral cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Scale: Gram to Multi-Kilogram API Intermediate Manufacture

Executive Summary & Mechanistic Rationale

The synthesis of chiral cyclopropylamines, such as (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride , presents significant scale-up challenges due to the reliance on highly energetic intermediates (diazoacetates and acyl azides) and highly volatile starting materials (3-methylbut-1-ene, bp 20 °C). Traditional batch processing of these species poses severe risks of thermal runaway and explosive decomposition.

To overcome these barriers, this application note details a telescoped, continuous-flow manufacturing strategy. By leveraging microreactor technology, we achieve precise thermal control, minimize the active inventory of hazardous intermediates, and safely manage gas evolution[1].

Causality in Process Design:

  • Continuous-Flow Asymmetric Cyclopropanation: Ethyl diazoacetate (EDA) is highly toxic and explosive. Pumping EDA into a continuous-flow reactor minimizes its accumulation. Furthermore, the use of a back-pressure regulator (BPR) maintains the highly volatile 3-methylbut-1-ene in the liquid phase, ensuring optimal mass transfer and reaction kinetics[2].

  • Stereocontrol via Cu(I)-BOX Catalysis: The use of a C2-symmetric chiral ligand, specifically (S,S)-tBu-BOX complexed with Cu(I), provides rigorous steric shielding. This directs the carbenoid attack to yield the trans-(1R,2S) diastereomer with >95% enantiomeric excess (ee)[3].

  • Flow Curtius Rearrangement: The conversion of the cyclopropanecarboxylic acid to the Boc-protected amine utilizes diphenylphosphoryl azide (DPPA). This generates an acyl azide that thermally decomposes into an isocyanate, releasing stoichiometric nitrogen gas. A heated flow coil equipped with a 100 psi BPR safely compresses the evolved N2, preventing pressure spikes and ensuring a stable residence time distribution[4].

Process Workflow & Reactor Configuration

FlowProcess N1 Pump A: EDA in DCM Mix1 Micro-Mixer N1->Mix1 N2 Pump B: 3-Methylbut-1-ene + Cu(I)-(S,S)-BOX N2->Mix1 R1 PFA Coil Reactor (25 °C, 30 min RT) Mix1->R1 IPC1 In-Line IR (Monitor 2100 cm⁻¹) R1->IPC1 Sap Batch Saponification (NaOH / EtOH) IPC1->Sap Ester Intermediate N4 Pump D: Acid + Et₃N + t-BuOH Sap->N4 Carboxylic Acid N3 Pump C: DPPA in Toluene Mix2 T-Mixer N3->Mix2 N4->Mix2 R2 Heated Coil Reactor (120 °C, 40 min RT) Mix2->R2 BPR BPR (100 psi) R2->BPR N₂ Gas Management Deprot Deprotection & Salt Formation (HCl / EtOAc) BPR->Deprot Boc-Amine Final Final API Intermediate Isolation Deprot->Final

Continuous-flow reactor configuration for telescoped asymmetric cyclopropanation and Curtius rearrangement.

Self-Validating Experimental Protocols

Step 1: Continuous-Flow Asymmetric Cyclopropanation

Objective: Synthesize ethyl (1R,2S)-2-(propan-2-yl)cyclopropane-1-carboxylate.

  • Catalyst Preparation: In a highly inert glovebox, dissolve Cu(OTf)₂ (1.0 mol%) and (S,S)-tBu-BOX ligand (1.1 mol%) in anhydrous dichloromethane (DCM). Add phenylhydrazine (1.2 mol%) to reduce Cu(II) to the catalytically active Cu(I) species.

  • Substrate Loading:

    • Stream A: Prepare a 1.0 M solution of ethyl diazoacetate (EDA) in anhydrous DCM.

    • Stream B: Prepare a solution containing 3-methylbut-1-ene (5.0 equiv, acting as both reactant and thermal sink) and the Cu(I) catalyst complex in DCM.

  • Flow Parameters: Pump Stream A and Stream B at equal flow rates into a micromixer, followed by a 20 mL PFA (perfluoroalkoxy alkane) coil reactor maintained at 25 °C. Set the total flow rate to achieve a residence time (RT) of 30 minutes. A 50 psi BPR is placed at the system outlet to prevent the alkene from boiling.

  • In-Process Control (IPC): Route the reactor effluent through an in-line FTIR flow cell. Self-Validation: The reaction is deemed complete and safe for collection only when the characteristic diazo stretch at ~2110 cm⁻¹ is completely absent. If the peak is detected, immediately decrease the flow rate to increase residence time.

  • Workup: Concentrate the effluent under reduced pressure to recover excess 3-methylbut-1-ene (which can be recycled). The crude ester is carried directly to saponification.

Step 2: Saponification

Objective: Hydrolyze the ester to (1R,2S)-2-(propan-2-yl)cyclopropane-1-carboxylic acid.

  • Dissolve the crude ester in ethanol (5 volumes).

  • Add 2M aqueous NaOH (2.0 equiv) and stir at 60 °C for 2 hours.

  • IPC: Monitor by HPLC or TLC until the ester is fully consumed.

  • Cool to room temperature, evaporate the ethanol, and acidify the aqueous layer to pH 2 using 1M HCl. Extract with ethyl acetate (3 × 5 volumes), dry over Na₂SO₄, and concentrate to yield the carboxylic acid as a pale oil.

Step 3: Continuous-Flow Curtius Rearrangement

Objective: Synthesize tert-butyl ((1R,2S)-2-(propan-2-yl)cyclopropyl)carbamate.

  • Substrate Loading:

    • Stream C: Prepare a 1.0 M solution of DPPA (1.1 equiv) in anhydrous toluene.

    • Stream D: Prepare a solution of the carboxylic acid (1.0 M), triethylamine (1.2 equiv), and tert-butanol (10 equiv) in anhydrous toluene.

  • Flow Parameters: Pump Stream C and Stream D through a T-mixer into a heated stainless-steel coil reactor (120 °C). Set the total flow rate for a 40-minute residence time.

  • Gas Management: Equip the reactor outlet with a 100 psi BPR. Causality: The high pressure keeps the evolved N₂ gas compressed, preventing slug flow from drastically altering the residence time and ensuring excellent heat transfer[4].

  • IPC: Monitor the effluent via in-line FTIR. Self-Validation: Ensure the absence of the isocyanate intermediate peak at ~2270 cm⁻¹. Presence of this peak indicates incomplete trapping by tert-butanol; if observed, increase the reactor temperature to 125 °C or increase residence time.

  • Workup: Wash the collected effluent with saturated aqueous NaHCO₃ and brine, then concentrate to yield the Boc-protected amine.

Step 4: Deprotection and Salt Formation

Objective: Isolate the final (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride.

  • Dissolve the crude Boc-amine in ethyl acetate (5 volumes).

  • Slowly add 4M HCl in ethyl acetate (3.0 equiv) at room temperature. Stir for 2 hours.

  • Self-Validation: The product will spontaneously precipitate as a highly crystalline white solid, driving the reaction to completion and self-purifying from organic-soluble impurities.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum at 40 °C.

Quantitative Data Summaries

Table 1: Process Parameters and Yields for Continuous-Flow Steps

Process StepReactor Temp (°C)Residence Time (min)BPR Pressure (psi)Conversion (%)Isolated Yield (%)
1. Flow Cyclopropanation 253050>9988
2. Batch Saponification 60120N/A>9995
3. Flow Curtius 12040100>9982
4. Deprotection 25120N/A>9991
Overall Process ----62.4

Table 2: Analytical Specifications of the Final API Intermediate

Analytical ParameterSpecificationMethodObserved Result
Appearance White to off-white crystalline powderVisualWhite crystalline powder
Diastereomeric Ratio (dr) > 95:5 (trans:cis)GC-FID98:2
Enantiomeric Excess (ee) > 98% (1R,2S)Chiral HPLC99.1%
Purity > 99.0%HPLC-UV (210 nm)99.5%
Assay (Titration) 98.0% - 102.0%AgNO₃ Titration (Cl⁻)99.8%

References

  • [1] Polymer-Supported Bis(oxazoline)−Copper Complexes as Catalysts in Cyclopropanation Reactions. ACS Publications.[Link]

  • [2] Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. ACS Publications.[Link]

  • [3] Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in a Dirhodium-Catalyzed Enantioselective Cyclopropanation. ACS Publications.[Link]

  • [4] Ethyl diazoacetate synthesis in flow. PMC - NIH.[Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for (1R,2S)-2-(Propan-2-yl)cyclopropan-1-amine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Scientific Context (1R,2S)-2-(propan-2-yl)cyclopropan-1-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Context

(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine (frequently handled as its hydrochloride salt, CAS 1909287-91-7[1]) is a chiral, sterically hindered primary cyclopropylamine. Cyclopropylamines are highly valued in medicinal chemistry as rigidified pharmacophores and mechanism-based enzyme inhibitors[2]. However, the primary amine lacks a strong chromophore, making direct UV or fluorescence detection challenging. Furthermore, its high polarity results in poor retention on standard reversed-phase liquid chromatography (RP-LC) columns.

To overcome these analytical and synthetic hurdles, chemical derivatization is employed. A critical physicochemical property to consider is the acid dissociation constant. The pKa of the conjugate acid of cyclopropylamine is approximately 9.10 at 25°C[3]. This is significantly lower than typical aliphatic amines (e.g., isopropylamine pKa ~10.6) due to the increased s-character of the C-N bond adjacent to the strained cyclopropane ring. This unique pKa dictates the optimal pH conditions for nucleophilic derivatization reactions, ensuring the amine is sufficiently deprotonated without causing excessive hydrolysis of the derivatizing reagents.

Analytical Workflows & Decision Matrix

The choice of derivatization agent depends entirely on the downstream analytical or synthetic application.

Workflow Target (1R,2S)-2-isopropylcyclopropan-1-amine LC LC-UV / Fluorescence Target->LC Optical Detection GC GC-MS Analysis Target->GC Volatility Needed Synth Synthetic Modification Target->Synth SAR Studies Fmoc Fmoc-Cl Derivatization (pH 8.5-9.0) LC->Fmoc TFAA TFAA Acylation (Anhydrous) GC->TFAA RedAm Reductive Amination (NaBH(OAc)3) Synth->RedAm

Decision matrix for analytical and synthetic derivatization workflows.

Analytical Derivatization for LC-UV/MS: The Fmoc-Cl Protocol

Causality & Mechanism

9-Fluorenylmethyl chloroformate (Fmoc-Cl) reacts with primary amines to form highly stable, hydrophobic carbamates that exhibit strong UV absorption (260 nm) and fluorescence[4]. Because the pKa of the cyclopropylamine is 9.10[3], the reaction buffer must be maintained at pH 8.5–9.0. At this pH, a significant fraction of the amine exists as the nucleophilic free base. If the pH is raised above 9.5, the competing hydrolysis of Fmoc-Cl to Fmoc-OH (9-fluorenylmethanol) accelerates, consuming the reagent and creating massive lipophilic interference peaks in the chromatogram.

Mechanism Amine Protonated Amine (pKa ~9.10) FreeBase Free Base Amine (Nucleophile) Amine->FreeBase Buffer pH 9.0 Intermediate Tetrahedral Intermediate FreeBase->Intermediate + Fmoc-Cl FmocCl Fmoc-Cl (Electrophile) FmocCl->Intermediate Hydrolysis Fmoc-OH (Side Product) FmocCl->Hydrolysis + H2O (Excess) Product Fmoc-Carbamate Derivative Intermediate->Product - HCl

Reaction pathway and competing hydrolysis in Fmoc-Cl derivatization.

Step-by-Step Protocol (Self-Validating)
  • Reagent Preparation : Prepare a 10 mM solution of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine in 0.1 M borate buffer (pH 9.0). Prepare a 20 mM solution of Fmoc-Cl in anhydrous acetonitrile.

  • Reaction Initiation : Mix 100 µL of the amine solution with 100 µL of the Fmoc-Cl solution in a glass HPLC vial.

  • Incubation : Vortex for 10 seconds and incubate at ambient temperature (20–25°C) for 15 minutes. Field Insight: The slight steric hindrance of the 2-isopropyl group requires this extended incubation compared to unhindered amines.

  • Quenching (Critical Step) : Add 20 µL of 100 mM glycine. Glycine acts as an amine scavenger, consuming excess Fmoc-Cl to form Fmoc-glycine. Unlike Fmoc-OH, Fmoc-glycine is highly polar and elutes in the void volume of a reversed-phase column, preventing co-elution with your target derivative.

  • Analysis : Inject directly into the LC-MS/UV system. Monitor at 260 nm.

Analytical Derivatization for GC-MS: TFAA Acylation

Causality & Mechanism

For gas chromatography-mass spectrometry (GC-MS), the primary amine must be converted to a volatile, thermally stable derivative. Trifluoroacetic anhydride (TFAA) acylates the amine to form a trifluoroacetamide. This reaction requires strictly anhydrous conditions. If water is present, TFAA rapidly hydrolyzes to trifluoroacetic acid (TFA), which protonates the cyclopropylamine (forming an unreactive salt) and completely halts the acylation. A non-nucleophilic base (e.g., pyridine) is added as an acid scavenger to neutralize the generated TFA and drive the reaction to completion.

Step-by-Step Protocol
  • Sample Drying : Ensure the amine sample is completely dry. If starting from the hydrochloride salt[1], free-base the amine using 1 M NaOH, extract into dichloromethane (DCM), and dry over anhydrous Na2SO4.

  • Reaction Mixture : Transfer 100 µL of the dried DCM extract to a GC vial. Add 50 µL of anhydrous pyridine and 50 µL of TFAA.

  • Incubation : Seal the vial tightly and heat at 60°C for 30 minutes.

  • Evaporation & Reconstitution : Cool to room temperature. Evaporate the solvent and excess reagents under a gentle stream of ultra-pure nitrogen. Reconstitute in 200 µL of anhydrous ethyl acetate for GC-MS injection.

Synthetic Derivatization: Reductive Amination for SAR Libraries

Causality & Mechanism

In drug discovery, converting the primary amine to a secondary amine via reductive amination is a standard late-stage functionalization strategy[2]. Sodium triacetoxyborohydride (NaBH(OAc)3) is the reducing agent of choice. Unlike NaBH4, NaBH(OAc)3 is mild enough that it will not reduce the starting aldehyde/ketone. It selectively reduces the intermediate imine. Because the (1R,2S)-2-isopropyl group imparts steric hindrance, imine formation can be slow; therefore, a catalytic amount of acetic acid is added to activate the carbonyl carbon for nucleophilic attack.

Step-by-Step Protocol
  • Imine Formation : Dissolve 1.0 eq of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine and 1.1 eq of the target aldehyde in anhydrous 1,2-dichloroethane (DCE). Add 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.

  • Reduction : Add 1.5 eq of NaBH(OAc)3 portion-wise. Stir the suspension at room temperature for 12–16 hours.

  • Validation : Monitor reaction completion via LC-MS. The product mass should correspond to [M+H]+ of the secondary amine.

  • Workup : Quench with saturated aqueous NaHCO3 to neutralize the acetic acid. Extract with DCM, wash with brine, dry over MgSO4, and concentrate in vacuo.

Quantitative Data Summary

Derivatization MethodReagentPrimary PurposeOptimal ConditionsAnalytical Readout
Carbamate Formation Fmoc-ClLC-UV/FluorescencepH 8.5–9.0, 15 minUV (260 nm), FL (Ex: 260, Em: 315)
Acylation Trifluoroacetic anhydride (TFAA)GC-MSAnhydrous, 60°C, 30 minVolatile amide, specific MS fragments
Reductive Amination Sodium triacetoxyborohydrideSynthetic modificationDCE, AcOH cat., 12-16hSecondary amine (SAR library)

References

  • NextSDS. "rac-(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride - NextSDS". 1

  • ChemicalBook. "Cyclopropylamine CAS#: 765-30-0". 3

  • National Institutes of Health (PMC). "Chemometrically Assisted Optimization of Pregabalin Fluorescent Derivatization Reaction with a Novel Xanthone Analogue and Validation of the Method for the Determination of Pregabalin in Bulk via a Plate Reader". 4

  • ACS Publications. "Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes". 2

Sources

Application

Application Notes and Protocols for Reductive Amination Utilizing (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Chiral Cyclopropylamines and Reductive Amination Chiral cyclopro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Cyclopropylamines and Reductive Amination

Chiral cyclopropylamines are privileged structural motifs in medicinal chemistry, valued for their ability to impart unique conformational constraints, metabolic stability, and improved physicochemical properties to drug candidates.[1][2] The compact, three-dimensional nature of the cyclopropane ring allows for precise spatial orientation of substituents, enabling fine-tuning of interactions with biological targets. (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine, a chiral primary amine, serves as a valuable building block for the synthesis of complex molecules in drug discovery and development.

Reductive amination is a cornerstone of amine synthesis, offering a robust and versatile method for the formation of carbon-nitrogen bonds.[3][4] This reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound (aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine.[3] Its broad functional group tolerance and the availability of mild and selective reducing agents have cemented its role as a key transformation in the pharmaceutical industry.[4][5]

These application notes provide detailed protocols for the use of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride in reductive amination reactions. The guidance herein is designed to be a self-validating system, with a focus on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Understanding the Reagent: (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride

The starting material is provided as a hydrochloride salt. This has implications for its use in reductive amination, as the free amine is the reactive species. The protonated ammonium salt is not nucleophilic enough to react with the carbonyl group. Therefore, a crucial first step in the reaction setup is the in situ generation of the free amine by the addition of a non-nucleophilic base.

Key Considerations:

  • Stoichiometry of the Base: At least one equivalent of a base is required to neutralize the hydrochloride salt. An excess is often used to ensure complete liberation of the free amine and to facilitate the reaction.

  • Choice of Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices as they are organic-soluble and their hydrochloride salts can often be removed during aqueous work-up. Inorganic bases like potassium carbonate (K₂CO₃) can also be employed, particularly in polar aprotic solvents.

Reaction Mechanism and Workflow

The reductive amination process using (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride can be visualized as a two-stage, one-pot process.

Reductive_Amination_Workflow cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction AmineHCl (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine HCl FreeAmine Free Amine AmineHCl->FreeAmine Deprotonation Base Base (e.g., Et3N) Base->FreeAmine Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Product Chiral Secondary Amine Product Imine->Product Hydride Transfer ReducingAgent->Product

Figure 1: General workflow for the one-pot reductive amination.

The reaction commences with the deprotonation of the amine hydrochloride to the free amine. This is followed by the nucleophilic attack of the amine on the carbonyl compound to form a hemiaminal intermediate. Dehydration of the hemiaminal yields the corresponding imine. The second stage involves the reduction of the imine by a hydride-based reducing agent to afford the final chiral secondary amine product.

Selection of Reducing Agents

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the imine in the presence of the starting carbonyl compound.[4]

Reducing AgentKey CharacteristicsRecommended Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines and iminium ions. Tolerates a wide range of functional groups. Moisture sensitive.Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium Cyanoborohydride (NaBH₃CN) Effective at neutral or slightly acidic pH. Less reactive towards aldehydes and ketones than NaBH₄. Toxic cyanide byproducts.Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride (NaBH₄) Can reduce aldehydes and ketones. Requires sequential addition after imine formation is complete.[5]Methanol (MeOH), Ethanol (EtOH)

For the protocols detailed below, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its high selectivity, which allows for a one-pot procedure with all reagents present from the start.[4][5] This simplifies the experimental setup and often leads to cleaner reactions with higher yields.

Protocol 1: Reductive Amination with an Aldehyde

Objective: To synthesize N-((1R,2S)-2-isopropylcyclopropyl)benzylamine from (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride and benzaldehyde.

Materials and Reagents:
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride149.66150 mg1.01.0
Benzaldehyde106.12106 µL1.01.0
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94318 mg1.51.5
Triethylamine (Et₃N)101.19209 µL1.51.5
Dichloromethane (DCM)-10 mL--
Experimental Procedure:
  • To a dry round-bottom flask equipped with a magnetic stir bar, add (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride (150 mg, 1.0 mmol).

  • Add dichloromethane (10 mL) and triethylamine (209 µL, 1.5 mmol). Stir the suspension at room temperature for 15 minutes to ensure the formation of the free amine.

  • Add benzaldehyde (106 µL, 1.0 mmol) to the reaction mixture.

  • In a separate vial, weigh sodium triacetoxyborohydride (318 mg, 1.5 mmol). Add the reducing agent portion-wise to the reaction mixture over 5 minutes. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-((1R,2S)-2-isopropylcyclopropyl)benzylamine.

Protocol 2: Reductive Amination with a Ketone

Objective: To synthesize N-((1R,2S)-2-isopropylcyclopropyl)cyclohexanamine from (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride and cyclohexanone.

Materials and Reagents:
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride149.66150 mg1.01.0
Cyclohexanone98.14104 µL1.01.0
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94318 mg1.51.5
Triethylamine (Et₃N)101.19209 µL1.51.5
1,2-Dichloroethane (DCE)-10 mL--
Acetic Acid (optional catalyst)60.051-2 drops--
Experimental Procedure:
  • To a dry round-bottom flask with a magnetic stir bar, add (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride (150 mg, 1.0 mmol).

  • Add 1,2-dichloroethane (10 mL) and triethylamine (209 µL, 1.5 mmol). Stir at room temperature for 15 minutes.

  • Add cyclohexanone (104 µL, 1.0 mmol) to the mixture. Note: For less reactive ketones, the addition of a catalytic amount of acetic acid (1-2 drops) can accelerate imine formation.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in portions over 5 minutes.

  • Stir the reaction at room temperature. Reactions with ketones are generally slower than with aldehydes and may require overnight stirring. Monitor by TLC or LC-MS.

  • Once the reaction is complete, work-up as described in Protocol 1 (quenching with NaHCO₃, extraction with DCM or DCE, washing with brine, drying, and concentration).

  • Purify the crude product by column chromatography on silica gel to yield the pure N-((1R,2S)-2-isopropylcyclopropyl)cyclohexanamine.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion Incomplete imine formation.Add a catalytic amount of acetic acid. For very hindered ketones, consider pre-forming the imine by heating the amine and ketone with a dehydrating agent (e.g., molecular sieves) before adding the reducing agent.
Deactivated reducing agent.Use freshly opened or properly stored NaBH(OAc)₃.
Formation of Byproducts Reduction of the starting carbonyl.This is unlikely with NaBH(OAc)₃ but can occur with NaBH₄. Ensure imine formation is complete before adding NaBH₄.
Over-alkylation of the product.This is not possible with a secondary amine product.
Difficult Purification Co-elution of product and unreacted starting material.Adjust the polarity of the eluent for column chromatography. An acid-base extraction can also be employed to separate the basic amine product from neutral starting materials.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride: May cause skin and eye irritation.[6][7][8] Avoid inhalation of dust.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. It is also corrosive. Handle in a dry atmosphere and avoid contact with moisture.

  • Dichloromethane and 1,2-Dichloroethane: Are suspected carcinogens. Handle with care and avoid inhalation of vapors.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dry Glassware Add_Amine Add Amine HCl Start->Add_Amine Add_Solvent_Base Add Solvent & Base Add_Amine->Add_Solvent_Base Stir_1 Stir (15 min) Add_Solvent_Base->Stir_1 Add_Carbonyl Add Aldehyde/Ketone Stir_1->Add_Carbonyl Add_Reducing_Agent Add NaBH(OAc)3 Add_Carbonyl->Add_Reducing_Agent Stir_2 Stir at RT Add_Reducing_Agent->Stir_2 Monitor Monitor by TLC/LC-MS Stir_2->Monitor Quench Quench (aq. NaHCO3) Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure Chiral Secondary Amine Purify->Final_Product

Figure 2: Step-by-step experimental workflow for reductive amination.

Conclusion

The protocols outlined provide a comprehensive guide for the successful reductive amination of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride with both aldehydes and ketones. By understanding the underlying principles of the reaction mechanism and making informed choices about reagents and conditions, researchers can reliably synthesize novel chiral secondary amines for applications in drug discovery and development. The use of sodium triacetoxyborohydride is highlighted as a mild and selective reducing agent that facilitates a convenient one-pot procedure. Adherence to the detailed experimental procedures and safety precautions will ensure safe and efficient execution of this important transformation.

References

  • Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. PMC. [Link]

  • Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [Link]

  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. PMC. [Link]

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Electrophilic Zinc Homoenolates: Synthesis of Cyclopropylamines from Cyclopropanols and Amines. Journal of the American Chemical Society. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Improved Methodology for the Preparation of Chiral Amines. University of North Texas. [Link]

  • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. Organic Process Research & Development. [Link]

  • rac-(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride. NextSDS. [Link]

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Racemization of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine

Welcome to the technical support center for handling chiral cyclopropylamines. This guide is designed for researchers, chemists, and drug development professionals who work with (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling chiral cyclopropylamines. This guide is designed for researchers, chemists, and drug development professionals who work with (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine and similar chiral amines. Its purpose is to provide in-depth, actionable advice to mitigate the risk of racemization, particularly during experimental steps involving heat. By understanding the underlying mechanisms and implementing the robust protocols outlined here, you can ensure the stereochemical integrity of your valuable materials.

Section 1: Foundational Knowledge (FAQs)

This section addresses the most common questions regarding the stability and handling of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine.

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in an enantiomeric excess (ee) of 0%.[1] For a chiral molecule like (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine, maintaining a specific stereoisomeric form is often paramount. In pharmaceutical development, one enantiomer may have the desired therapeutic activity while the other could be inactive or even cause harmful side effects.[2] Therefore, preventing racemization is essential for ensuring the efficacy, safety, and quality of the final active pharmaceutical ingredient (API).

Q2: What is the primary mechanism that causes (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine to racemize upon heating?

A2: The principal mechanism for racemization in simple chiral amines is pyramidal inversion (or nitrogen inversion). The nitrogen atom of the amine rapidly inverts its geometry, passing through a planar, achiral transition state. While this process occurs at room temperature, its rate is dramatically accelerated by heat, which provides the necessary activation energy to overcome the inversion barrier.[3]

Although less common under typical laboratory heating conditions, the inherent ring strain of the cyclopropane moiety could make it susceptible to homolytic cleavage (ring-opening) at very high temperatures, forming a diradical intermediate which would also lead to loss of stereochemical information.[4][5] However, for most applications, controlling pyramidal inversion is the key to preventing racemization.

Caption: Pyramidal inversion mechanism of a chiral amine.

Q3: How can I reliably measure the enantiomeric excess (ee) to determine if racemization has occurred?

A3: Accurate determination of ee is crucial for troubleshooting. The two most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The enantiomers are separated on a chiral stationary phase, and their relative concentrations are determined by integrating the peak areas from the chromatogram.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This method uses a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to convert the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum (typically ¹H or ³¹P NMR).[6][8] The ee can be calculated from the integration ratio of these distinct signals.

Fluorescence-based assays and circular dichroism are also powerful techniques for determining enantiopurity.[9][10]

Section 2: Troubleshooting Guide for Thermal Processes

This section provides solutions to specific problems encountered during experiments involving heat.

Issue 1: "My amine's enantiomeric excess is decreasing after heating it in a non-polar solvent like toluene."
  • Root Cause Analysis: This is a classic case of thermally induced pyramidal inversion. Even in a relatively inert, aprotic solvent like toluene, providing sufficient thermal energy will increase the rate of nitrogen inversion, leading to racemization. The choice of solvent can influence the energy barrier for this inversion.[11][12]

  • Troubleshooting Workflow & Solutions:

Caption: Troubleshooting workflow for thermal racemization.

  • Optimize Temperature: The most effective variable to control is temperature.

    • Action: Determine the minimum temperature required for your reaction or process to proceed at an acceptable rate. Run small-scale experiments at decrements of 10 °C to find the optimal balance between reaction time and ee preservation. Lowering the temperature from 80°C to 50°C can significantly limit racemization for sensitive amino acids.[13]

  • Limit Heating Duration: The extent of racemization is a function of both temperature and time.

    • Action: Monitor your reaction closely (e.g., by TLC or rapid LC-MS analysis) and stop the heating process as soon as the reaction is complete. Avoid unnecessarily long reaction times.[2]

  • Solvent Screening: While toluene is a good starting point, other aprotic solvents may offer better performance by altering the transition state energy of the inversion.

    • Action: Screen a panel of aprotic solvents. Consider both polar and non-polar options.

Solvent ClassRecommended SolventsRationale
Aprotic, Non-Polar Hexanes, CyclohexaneMay increase the rigidity of the system, potentially disfavoring the planar transition state.
Aprotic, Ethereal Tetrahydrofuran (THF), 2-Methyl-THF, DioxaneGenerally good choices for many organic reactions; their polarity may influence the inversion barrier.
Aprotic, Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These can be favorable solvents for preventing racemization in some contexts, but their high boiling points can necessitate higher temperatures.[11]
Issue 2: "I observe rapid racemization when heating in the presence of trace acids or bases."
  • Root Cause Analysis: Both acids and bases can catalyze racemization, but through different mechanisms.[1][14][15]

    • Base Catalysis: A base can deprotonate the amine's N-H proton. The resulting amide anion has a very low barrier to inversion. Subsequent reprotonation can occur from either face, leading to racemization. This is a common pathway.[3]

    • Acid Catalysis: While protonating the amine to form an ammonium salt prevents pyramidal inversion, strong acids at high temperatures can potentially promote other pathways, such as ring-opening, which would destroy chirality.

  • Solutions:

    • Strict pH Control: Avoid strong acids and bases. If a base is required for the reaction, choose a milder or sterically hindered option.

      • Mild Inorganic Bases: Use K₂CO₃ or NaHCO₃ instead of strong hydroxides like NaOH or KOH.[3]

      • Non-Nucleophilic Organic Bases: Employ triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) for acid scavenging.[2]

    • Inert Atmosphere: Work under an inert atmosphere (Nitrogen or Argon). This prevents the formation of acidic impurities from the oxidative degradation of solvents or reagents.

    • Buffer the System: If compatible with your reaction, using a buffer solution can help maintain a neutral pH, preventing excursions into highly acidic or basic territory.

Issue 3: "My amine is stereochemically pure before workup, but racemizes during solvent removal on the rotary evaporator."
  • Root Cause Analysis: This is a frequent and often overlooked source of racemization. As the solvent volume decreases, the solute concentration increases, and localized "hot spots" can form on the flask wall, exposing the compound to temperatures far exceeding that of the water bath.

  • Solutions:

    • Use a Low-Temperature Bath: Set the rotary evaporator's water bath to a low temperature (e.g., 25-30 °C).

    • Control the Vacuum: Apply vacuum gradually to ensure gentle, controlled boiling. Avoid aggressive bumping.

    • Do Not Evaporate to Dryness Under Heat: Remove the flask from the heat source while a small amount of solvent is still present, and complete the final solvent removal under high vacuum without heating.

    • Azeotropic Removal: If your amine is in a high-boiling point solvent (like DMF or DMSO), add a lower-boiling point solvent (like toluene) and co-evaporate at a lower temperature and pressure.

Section 3: Validated Protocols & Best Practices

Protocol 1: General Procedure for Heating (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine

This protocol provides a robust starting point for experiments requiring heating.

  • Setup: To a dry, oven-baked flask, add your reagents and the chosen anhydrous aprotic solvent (e.g., THF or Toluene).

  • Inerting: Purge the flask with dry Nitrogen or Argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Place the flask in a pre-heated oil bath set to the lowest effective temperature determined during optimization (e.g., 50 °C).

  • Monitoring: Follow the reaction's progress using an appropriate analytical technique (TLC, LC-MS).

  • Quenching & Workup: Once complete, cool the reaction to room temperature before quenching. During workup, use mild reagents for pH adjustment, such as saturated aqueous NaHCO₃ or dilute NH₄Cl.[2][3] Perform all extractions at cool temperatures (e.g., using an ice bath).

  • Concentration: Remove the solvent using a rotary evaporator with the bath temperature set no higher than 30 °C. Remove the flask from the bath before it is completely dry.

Protocol 2: Standard Method for ee Determination by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of your amine sample at approximately 1 mg/mL in the mobile phase or a compatible solvent. Prepare a standard of the racemic material for comparison.

  • Column & Mobile Phase: Select an appropriate chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H). A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.

  • Analysis: Inject the sample onto the HPLC system.

  • Calculation: Identify the peaks corresponding to the two enantiomers by comparing them to the racemic standard. Integrate the peak areas (A₁ and A₂). Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Section 4: References

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(17), 4962-4969. [Link]

  • Borovika, A., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2841–2861. [Link]

  • Malik, I., et al. (2020). Mechanistic Insights into the Racemization of Fused Cyclopropyl Isoxazolines. The Journal of Organic Chemistry, 85(8), 5484–5492. [Link]

  • Raban, M., et al. (1972). Stereochemistry in Trivalent Nitrogen Compounds. XXV. Solvent and Medium Effects on Degenerate Racemization in Aminosulfenyl Chlorides. The Journal of Organic Chemistry, 37(11), 1813–1815. [Link]

  • Zhao, L., et al. (2016). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 52(56), 8721-8724. [Link]

  • Fujioka, H., et al. (2013). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-keto-β-eno-ester. Tetrahedron Letters, 54(1), 53-56. [Link]

  • Szczęśniak, G., et al. (2023). Solvent and Substituent Size Influence on the Cyclochiral Rigidity of Aminomethylene Derivatives of Resorcin[4]arene. Molecules, 28(21), 7421. [Link]

  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Zand, R., et al. (2016). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 21(11), 1546. [Link]

  • Knoll AG (1956). Process for the racemization of an optically active amine. Google Patents.

  • de Nanteuil, F., et al. (2017). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 117(10), 6505–6555. [Link]

  • Mielke, T., et al. (2019). Racemization of enantiomerically pure cyclopropane 6 a upon irradiation at λ=420 nm in the presence of thioxanthone 7. ResearchGate. [Link]

  • ResearchGate (n.d.). Generic mechanisms for acid-catalysed racemisation. [Link]

  • ResearchGate (n.d.). Proposed concerted general acid/base catalysis for racemisation. [Link]

  • Palasek, S. S., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Reddit (2022). Amine Racemisation. [Link]

  • Clayden, J., & Kayser, B. (2022). Racemisation in Chemistry and Biology. The University of Manchester Research. [Link]

  • Kayser, B., & Clayden, J. (2021). Racemization in Drug Discovery. Cardiff University. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Isopropylcyclopropylamine Couplings

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing low yields, stalled reactions, or complex side-product profiles when coupl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing low yields, stalled reactions, or complex side-product profiles when coupling 2-isopropylcyclopropylamine .

Before troubleshooting, it is critical to understand the dual causality behind this molecule's recalcitrance:

  • Electronic Deactivation: The cyclopropyl ring's internal bonds possess high s-character, forcing the external C-N bond to adopt higher s-character. This subtly pulls electron density away from the nitrogen, reducing the basicity and nucleophilicity of the lone pair compared to standard aliphatic amines.

  • Extreme Steric Shielding: The bulky isopropyl group at the C2 position acts as a physical umbrella. It severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack on carbonyls and blocks coordination pathways in transition-metal catalysis.

Part 1: Amide Bond Formation

Frequently Asked Questions

Q: Why does my coupling with EDC/HOBt stall at <20% conversion? A: Standard active esters (like the OBt ester formed by EDC/HOBt) are highly sensitive to steric bulk. The isopropyl group on the cyclopropyl ring physically blocks the ~107° Bürgi-Dunitz trajectory required for the amine to attack the carbonyl carbon. The transition state energy is too high, leading to stalled reactions and potential hydrolysis of the active ester.

Q: What is the optimal coupling reagent and base combination for this substrate? A: Switch to uronium/aminium-based reagents like HATU or COMU . HATU forms a highly reactive 7-azabenzotriazole active ester, where the internal pyridine nitrogen acts as a neighboring base to accelerate the coupling. Crucially, pair this with a sterically hindered base like collidine (2,4,6-trimethylpyridine) rather than DIPEA. Collidine prevents base-induced epimerization and side reactions while maintaining the optimal pH environment for highly hindered amines[1].

Q: What if HATU/Collidine still fails to push the reaction past 50%? A: You must bypass bulky active esters entirely by converting the carboxylic acid to an acyl fluoride . Using reagents like Pentafluoropyridine (PFP) or Deoxo-Fluor generates an acyl fluoride in situ. Because the fluoride ion has a very small van der Waals radius (1.47 Å), it creates a highly electrophilic carbonyl carbon without adding steric bulk, allowing the hindered amine to attack successfully[2].

Quantitative Data: Amide Coupling Reagents
Coupling SystemActive Intermediate Steric BulkRelative ElectrophilicityExpected Yield (%)*Notes
EDC / HOBt High (OBt ester)Moderate< 20%Fails due to transition state steric clash.
HATU / DIPEA High (OAt ester)High40 - 50%Better, but DIPEA can cause side reactions.
HATU / Collidine High (OAt ester)High60 - 75%Collidine optimizes pH and minimizes epimerization[1].
PFP / Base Very Low (Acyl Fluoride) Very High > 85% Small leaving group eliminates steric block[2].

*Yields are representative benchmarks for coupling with a standard aliphatic carboxylic acid at room temperature.

Workflow Diagram: Amide Coupling Optimization

AmideCoupling Start Amide Coupling of 2-Isopropylcyclopropylamine CheckYield Is Yield < 20%? Start->CheckYield Reagent Switch to HATU/COMU + Collidine Base CheckYield->Reagent Yes Success Successful Coupling CheckYield->Success No CheckAgain Is Yield still low? Reagent->CheckAgain AcylFluoride Generate Acyl Fluoride (e.g., via PFP) CheckAgain->AcylFluoride Yes CheckAgain->Success No AcylFluoride->Success

Decision tree for optimizing amide bond formation with sterically hindered amines.

Standard Operating Procedure: Acyl Fluoride-Mediated Amide Coupling

Self-Validating Protocol using Pentafluoropyridine (PFP)

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and PFP (1.2 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a non-nucleophilic base (e.g., pyridine, 2.0 equiv).

  • Validation Check 1: Stir at room temperature for 1-3 hours. Monitor by TLC/LCMS. Do not proceed until the carboxylic acid mass is completely consumed and the acyl fluoride intermediate is confirmed.

  • Coupling: Add 2-isopropylcyclopropylamine (1.2 equiv) dropwise to the reaction mixture.

  • Validation Check 2: Stir for 4-12 hours. The reaction is self-indicating; the disappearance of the highly reactive acyl fluoride spot on TLC confirms successful amine attack.

  • Workup: Quench with saturated aqueous NaHCO₃. The basic wash hydrolyzes any unreacted acyl fluoride back to the water-soluble carboxylate, ensuring the organic layer contains only the pure amide product and trace PFP byproducts (which are easily removed via silica gel chromatography).

Part 2: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Frequently Asked Questions

Q: My Buchwald-Hartwig amination with XPhos yields mostly unreacted starting material. Why? A: While XPhos is the industry standard for primary amines, 2-isopropylcyclopropylamine behaves sterically like a highly hindered secondary amine. In the catalytic cycle, the amine must coordinate to the Palladium(II) center, displacing a halide. If the phosphine ligand is too bulky (like XPhos), the steric clash between the ligand, the aryl group, and the isopropyl-cyclopropyl moiety prevents coordination, stalling the cycle at the oxidative addition complex.

Q: Which ligand system overcomes this specific steric barrier? A: You must utilize bulky, electron-rich biaryl phosphines that strongly favor the formation of an active 12-electron L1Pd(0) species, such as BrettPhos or GPhos [3]. BrettPhos is uniquely structured to allow primary amines to coordinate efficiently while still promoting rapid reductive elimination. Alternatively, adamantyl-substituted ylide-functionalized phosphines (YPhos ) have recently demonstrated exceptional efficacy for the monoarylation of highly hindered cyclopropylamines at room temperature[4].

Q: Can I use Copper instead of Palladium for this coupling? A: Yes, but with caveats. Recent advances show that CuI-catalyzed N-arylation can couple cyclopropylamines with aryl halides at room temperature[5]. However, if your aryl halide is ortho-substituted, the combined steric hindrance of the aryl halide and the 2-isopropylcyclopropylamine will severely reduce the reaction rate, requiring prolonged reaction times (up to 36-48 hours) or elevated temperatures[5].

Quantitative Data: Ligand Selection for C-N Coupling
LigandActive Pd SpeciesSteric Tolerance for AmineExpected Yield (%)*Primary Failure Mode
BINAP L2Pd(0)Very Low< 5%Fails at amine coordination step.
XPhos L1Pd(0)Moderate15 - 30%Slow reductive elimination; protodehalogenation.
BrettPhos L1Pd(0)High75 - 90%Highly efficient for hindered primary amines[3].
YPhos L1Pd(0)Very High> 85%Excellent for room-temp cyclopropylamine coupling[4].

*Yields based on coupling with a meta-substituted aryl chloride at 80°C.

Workflow Diagram: Buchwald-Hartwig Catalytic Cycle

BHCycle Pd0 L1Pd(0) Catalyst (BrettPhos / YPhos) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineCoord Amine Coordination (Steric Checkpoint 1) OxAdd->AmineCoord Deprot Deprotonation (Base) AmineCoord->Deprot RedElim Reductive Elimination (Steric Checkpoint 2) Deprot->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting critical steric checkpoints.

Standard Operating Procedure: Pd-Catalyzed Amination using BrettPhos

Self-Validating Protocol for Hindered Substrates

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).

  • Pre-activation: Add anhydrous, degassed 1,4-dioxane. Stir for 5-10 minutes at room temperature. Validation Check 1: A distinct color shift (usually to deep red/purple) indicates the successful generation of the active L1Pd(0) species.

  • Substrate Addition: Add the aryl chloride (1.0 equiv) and 2-isopropylcyclopropylamine (1.2 equiv). Seal the vial and heat to 80-100°C.

  • Validation Check 2: After 4 hours, pull an aliquot for GC-MS.

    • If starting material remains with no side products: The oxidative addition is slow; increase temperature.

    • If dehalogenated aryl starting material is detected: The amine coordination or reductive elimination is failing (Steric Checkpoints 1 & 2). Ensure absolute solvent dryness and consider switching to YPhos[4].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

References

  • Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine - ACS Publications.[Link]

  • US20080200648A1 - Method of Peptide Synthesis - Google P
  • Palladium-Catalyzed Monoarylation of Cyclopropylamine | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications.[Link]

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) | Organic Letters - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Moisture Sensitivity in (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling and processing of chiral cyclopropylamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling and processing of chiral cyclopropylamines. (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine is a critical building block in drug development, but its standard hydrochloride (HCl) salt is notoriously hygroscopic.

This guide moves beyond generic handling tips. It is designed to provide you with the mechanistic causality behind moisture sensitivity, diagnostic workflows, and self-validating protocols to ensure your synthetic pipelines remain robust, accurate, and reproducible.

Diagnostic & Mitigation Workflow

Before altering your chemistry or investing in new capital equipment, it is critical to diagnose the extent of the moisture issue. The following workflow outlines the logical decision-making process for identifying and mitigating moisture sensitivity in your amine salts.

MoistureTroubleshooting Start Observation: Deliquescence or Clumping Analyze Quantify Moisture: Karl Fischer & DVS Start->Analyze Decision Uptake > 2% at 60% RH? Analyze->Decision Mitigate1 Process Mitigation: Glovebox / Dry N2 Decision->Mitigate1 Immediate Need Mitigate2 Chemistry Mitigation: Salt Screening (e.g. Tosylate) Decision->Mitigate2 Long-term Fix End Stable, Free-Flowing Powder Mitigate1->End Mitigate2->End

Workflow for diagnosing and mitigating moisture sensitivity in amine salts.

Troubleshooting Guides & FAQs

Q1: Why does my (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride turn into a sticky paste during weighing? A1: This phenomenon is known as deliquescence. It occurs when the salt's Critical Relative Humidity (CRH) is lower than the ambient laboratory humidity. The causality lies in the crystal lattice: the small ionic radius of the chloride ion combined with the primary amine creates a strong thermodynamic driving force for water absorption. The water molecules disrupt the ionic lattice, effectively dissolving the salt in its own absorbed moisture. Immediate Fix: Weigh the material in a glovebox under dry nitrogen.

Q2: How does this moisture specifically ruin my downstream amide coupling reactions? A2: Absorbed water is not just a physical nuisance; it is a competing nucleophile. In standard amide couplings (e.g., using HATU or EDC with DIPEA), the coupling reagent activates the carboxylic acid to form a highly reactive ester intermediate. If water is present in your amine salt, it will hydrolyze this active ester back to the unreactive carboxylic acid before the bulky cyclopropylamine can attack. This consumes your expensive coupling reagents and drastically reduces the yield of the desired amide.

Mechanism Amine (1R,2S)-Amine HCl (Hygroscopic) Water Absorbed H2O Amine->Water Ambient Humidity Coupling Amide Coupling (e.g., HATU/DIPEA) Water->Coupling Hydrolysis Coupling Reagent Hydrolysis Coupling->Hydrolysis Failure Low Yield / Impurity Formation Hydrolysis->Failure

Mechanism of moisture-induced failure in downstream amide coupling reactions.

Q3: How can I accurately quantify the moisture content of my current batch? A3: We mandate the use of two orthogonal analytical techniques. First, use[1] for absolute water content determination. Second, utilize [2] to understand the humidity-dependent uptake. DVS gravimetrically measures water adsorption using nitrogen as a carrier gas, allowing you to pinpoint the exact CRH at which your salt fails.

Q4: Can I switch to a less hygroscopic salt form without losing enantiomeric purity? A4: Yes. Salt metathesis (salt screening) is the most robust long-term solution. By swapping the small chloride counterion for a larger, more lipophilic anion (like p-toluenesulfonate or L-tartrate), you disrupt the water-binding capacity of the lattice. The tosylate salt, in particular, demonstrates a significantly higher CRH and remains a free-flowing powder even at elevated humidity, without compromising the (1R,2S) stereocenter.

Quantitative Data: Salt Screening Comparison

To justify the chemistry mitigation strategy, review the quantitative comparison of different salt forms of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine. The data below demonstrates why the Tosylate salt is the preferred form for scale-up.

Salt FormMoisture Uptake (DVS at 60% RH)Critical Relative Humidity (CRH)Physical State (Ambient Lab)Downstream Amide Coupling Yield
Hydrochloride (HCl) > 5.0%< 40% RHSticky Paste / Deliquescent< 50% (High hydrolysis)
L-Tartrate ~ 1.2%~ 65% RHClumpy Solid~ 80%
p-Toluenesulfonate (Tosylate) < 0.5% > 80% RH Free-Flowing Powder > 95%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in control steps to verify the integrity of the procedure before proceeding.

Protocol A: Absolute Moisture Determination via Karl Fischer Titration

Standardized against USP <921> Method 1a.

  • System Preparation: Ensure the volumetric Karl Fischer titrator is assembled and the titration cell is charged with dry methanol.

  • Self-Validation (Standardization & Blank): Run a blank titration of the solvent to establish a baseline (verifying the system is leak-free). Next, titrate a known 1.0% water standard to verify the titer of the KF reagent. Do not proceed if the standard deviates by >2%.

  • Sample Preparation: Inside a dry glovebox, accurately weigh ~100 mg of the cyclopropylamine salt into a dry, pre-weighed septum-capped vial.

  • Injection: Inject the sample directly into the titration cell through the septum. This prevents ambient moisture from contaminating the sample during transfer.

  • Titration: Run the titration until the electrometric endpoint is reached. Calculate the water percentage based on the titrant volume consumed.

Protocol B: Salt Metathesis (HCl to Tosylate Conversion)

A scalable method to upgrade the hygroscopic HCl salt to the stable Tosylate form.

  • Free-basing: Dissolve 10.0 g of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine HCl in 50 mL of deionized water. Add 2M NaOH(aq) dropwise under vigorous stirring until the aqueous layer reaches pH >11.

  • Extraction: Extract the free amine with methyl tert-butyl ether (MTBE) (3 x 40 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent. Concentrate the MTBE solution under reduced pressure to ~30 mL. Caution: Keep the water bath <30°C to prevent volatilization of the free amine.

  • Salt Formation: Dissolve 1.05 equivalents of p-toluenesulfonic acid monohydrate in 20 mL of isopropanol (IPA). Add this solution dropwise to the MTBE amine solution at 0°C.

  • Isolation: Stir for 2 hours at 0°C to allow complete crystallization. Filter the resulting white crystalline solid, wash with cold MTBE, and dry under vacuum at 40°C for 12 hours.

  • Self-Validation (Quality Control): Run Protocol A (KF Titration) on the isolated product. A successful metathesis will yield a moisture content of <0.5%. Confirm the retention of the chiral center via chiral HPLC.

References

  • US Patent 9512096B2:Synthesis of amine substituted 4,5,6,7-tetrahydrobenzothiazole compounds. (Details the standard application of Karl Fischer Titration USP <921> Method 1a for pharmaceutical amine salts).
  • PubMed Central (PMC6854124): Effects of non-solvents and electrolytes on the formation and properties of cellulose I filaments. (Authoritative methodology for Dynamic Vapor Sorption (DVS) using Surface Measurement Systems to determine water vapor sorption isotherms). URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the stereoselective synthesis of (1R,2S)-2-(prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the stereoselective synthesis of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine (a chiral trans-isopropylcyclopropylamine).

This molecule is typically synthesized via a two-phase workflow: an asymmetric cyclopropanation of 3-methyl-1-butene, followed by saponification and a Curtius rearrangement . Below, you will find an interactive workflow diagram, mechanistic troubleshooting FAQs, quantitative reference data, and self-validating protocols to ensure high-fidelity execution.

Synthetic Workflow & Byproduct Pathways

Workflow cluster_0 Phase 1: Asymmetric Cyclopropanation cluster_1 Phase 2: Curtius Rearrangement SM 3-Methyl-1-butene + EDA Ester Trans-Ester (Desired) SM->Ester Cyclopropanation CisEster Cis-Ester (Byproduct) SM->CisEster Face Selectivity Failure Dimer Diazo Dimers (Byproduct) SM->Dimer EDA Dimerization Cat Rh2(S-DOSP)4 Catalyst Cat->Ester Acid Chiral Carboxylic Acid Ester->Acid LiOH Saponification Iso Isocyanate Intermediate Acid->Iso DPPA, Et3N, Heat Urea Symmetrical Urea (Byproduct) Iso->Urea Trace H2O Attack Boc Boc-Protected Amine Iso->Boc t-BuOH Trapping Target (1R,2S)-2-(propan-2-yl) cyclopropan-1-amine Boc->Target HCl/Dioxane

Synthetic workflow for (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine highlighting byproduct pathways.

Part 1: Troubleshooting & FAQs

Phase 1: Asymmetric Cyclopropanation

Q: I am observing a high yield of diethyl fumarate and diethyl maleate during the cyclopropanation step. How can I minimize this diazo dimerization? A: Dimerization of ethyl diazoacetate (EDA) is a competing background reaction driven by the high local concentration of the highly electrophilic metal-carbene intermediate and unreacted EDA. To suppress this, you must control the steady-state concentration of the diazo species.

  • Causality & Solution: Implement a slow, continuous addition of the diazo compound via a syringe pump (typically over 10-12 hours) into a large excess of the alkene. Furthermore, utilizing a sterically demanding dirhodium catalyst, such as Rh₂(S-DOSP)₄, not only improves enantioselectivity but also sterically hinders the bimolecular carbene-diazo coupling[1].

Q: My diastereomeric ratio (trans:cis) is unacceptably low. How do I enrich the (1R,2S) trans-isomer? A: The trans/cis selectivity in dirhodium-catalyzed cyclopropanations is governed by the trajectory of the alkene approaching the metal-carbene complex.

  • Causality & Solution: The choice of the ester group on the diazo compound is critical. Switching from ethyl diazoacetate to a bulkier analog, such as tert-butyl diazoacetate or BHT diazoacetate, drastically increases the steric repulsion in the transition state leading to the cis-isomer. According to established mechanistic models for dirhodium carboxamides and carboxylates developed by Doyle and others, bulky ester groups effectively lock the carbene conformation, favoring the trans-cyclopropane[2].

Phase 2: Curtius Rearrangement

Q: During the DPPA-mediated Curtius rearrangement, I am isolating a significant amount of a highly insoluble white precipitate instead of my Boc-protected amine. What is this, and how do I prevent it? A: The insoluble byproduct is a symmetrical urea. This occurs when trace moisture in the reaction mixture hydrolyzes a fraction of the highly electrophilic isocyanate intermediate into a primary amine. This newly formed amine then rapidly attacks another molecule of isocyanate, forming the urea dimer.

  • Causality & Solution: The Curtius rearrangement must be treated as a strictly anhydrous system. Ensure your cyclopropanecarboxylic acid intermediate is rigorously dried via azeotropic distillation with toluene. Additionally, as demonstrated in modified one-pot Curtius protocols by Lebel and Leogane, adding the tert-butanol early in the reaction alongside Lewis acid additives can accelerate the trapping of the isocyanate before adventitious water can react[3],[4].

Part 2: Quantitative Catalyst Performance Data

The following table summarizes the causal relationship between catalyst/reagent selection and the suppression of byproducts during the cyclopropanation of 3-methyl-1-butene.

Catalyst SystemDiazo EsterYield (%)trans:cis RatioEnantiomeric Excess (ee %)Major Byproduct Observed
Rh₂(OAc)₄Ethyl diazoacetate6560:400 (Racemic)Diazo dimers (Maleate/Fumarate)
Rh₂(S-MEPY)₄Ethyl diazoacetate7285:1588Cis-isomer
Rh₂(S-DOSP)₄Ethyl diazoacetate7892:895Diazo dimers
Rh₂(S-DOSP)₄ tert-Butyl diazoacetate 85 >98:2 >98 None significant

Part 3: Self-Validating Experimental Protocols

Protocol 1: Highly Diastereoselective Asymmetric Cyclopropanation

Note: 3-methyl-1-butene has a boiling point of 20 °C. Strict temperature control is mandatory.

  • System Preparation: Flame-dry a 2-neck round-bottom flask under argon. Add Rh₂(S-DOSP)₄ (1.0 mol%) and anhydrous 3-methyl-1-butene (10.0 equiv).

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath to prevent the volatilization of the alkene and to maximize facial selectivity.

  • Controlled Addition: Dissolve tert-butyl diazoacetate (1.0 equiv) in anhydrous dichloromethane. Add this solution dropwise via a syringe pump over 12 hours.

    • Self-Validating Checkpoint: The solution should briefly flash pale green upon each drop—indicating active rhodium-carbene formation—before rapidly returning to the resting catalyst's native color. If the green color persists, stop the addition; the catalyst has deactivated, and diazo pooling is occurring.

  • Workup: Evaporate excess alkene and solvent under reduced pressure. Purify via silica gel chromatography to isolate the trans-ester.

Protocol 2: Anhydrous One-Pot Curtius Rearrangement
  • Substrate Activation: Dissolve the rigorously dried (1R,2S)-2-(propan-2-yl)cyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene.

  • Azide Formation: Add anhydrous triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv). Stir at room temperature for 2 hours.

    • Self-Validating Checkpoint: Take a 10 µL aliquot and perform an IR scan. The reaction is complete when a strong, sharp azide stretch appears at ~2140 cm⁻¹, and the broad carboxylic acid OH stretch disappears.

  • Rearrangement & Trapping: Add anhydrous tert-butanol (5.0 equiv). Heat the reaction to 80 °C for 8 hours.

    • Self-Validating Checkpoint: The thermal decomposition of the acyl azide will evolve N₂ gas. Steady bubbling indicates the successful formation of the isocyanate.

  • Isolation: Concentrate the mixture and purify via flash chromatography to yield the Boc-protected chiral amine, ready for standard HCl/dioxane deprotection.

References

  • Davies, H. M. L., et al. "Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid" Journal of the American Chemical Society - ACS Publications. Available at:[Link]

  • Doyle, M. P., et al. "An overview on the applications of 'Doyle catalysts' in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions" Indian Academy of Sciences. Available at:[Link]

  • "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses" PMC - NIH. Available at:[Link]

  • Lebel, H.; Leogane, O. "Curtius Rearrangement - Organic Chemistry Portal" (Ref: Org. Lett., 2005, 7, 4107-4110). Organic Chemistry Portal. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Enantiomeric Excess of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine by NMR Spectroscopy

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the development of chiral pharmaceuticals. The biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the development of chiral pharmaceuticals. The biological activity of a chiral molecule is often dictated by its specific stereochemistry, making the accurate quantification of enantiomeric purity a critical quality attribute. While various analytical techniques exist, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, accessible, and often non-destructive method for this purpose.[1][2][3]

This guide provides an in-depth, objective comparison of NMR-based methods for validating the enantiomeric excess of the chiral primary amine, (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine. We will delve into the underlying principles, compare alternative approaches, and provide detailed experimental protocols to ensure robust and reliable results.

The Challenge of Enantiomeric Distinction by NMR

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. Consequently, their NMR spectra are indistinguishable. To overcome this, the sample must be introduced into a chiral environment, which can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[4][5] This transforms the enantiomeric pair into a pair of diastereomers, which have distinct physical and chemical properties, resulting in separable signals in the NMR spectrum.[5][6]

Methodologies for NMR-Based Enantiomeric Excess Determination

The two primary NMR-based strategies for determining enantiomeric excess are:

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure compounds that react with the chiral analyte to form a covalent bond, creating a pair of diastereomers.[5] For primary amines like (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine, common CDAs include chiral acids, acid chlorides, or aldehydes.[7]

  • Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding or π-π stacking.[4][8] The equilibrium between the free and complexed states must be rapid on the NMR timescale.

The choice between a CDA and a CSA depends on the specific analyte, desired accuracy, and experimental conditions. CDAs generally produce larger and more easily quantifiable differences in chemical shifts due to the formation of a stable covalent bond.[5]

Comparative Analysis of Chiral Derivatizing Agents for Primary Amines

A variety of chiral derivatizing agents are available for the analysis of primary amines. The selection of the most suitable agent is critical for achieving accurate and reproducible results.

Chiral Derivatizing AgentPrinciple of OperationAdvantagesDisadvantages
Mosher's Acid (MTPA) Forms stable diastereomeric amides.[6][9][10]Well-established method, often provides large chemical shift differences (Δδ) in both ¹H and ¹⁹F NMR, can be used to determine absolute configuration.[10][11]The acid chloride is moisture-sensitive, and the reaction must go to completion to avoid kinetic resolution.[6]
Lactate-Derived Chiral Aldehydes Forms diastereomeric imines.[7]Rapid and efficient reaction, both enantiomers of the reagent are readily accessible.[7]Imines can be susceptible to hydrolysis, potentially affecting the accuracy of the measurement.
2-Formylphenylboronic Acid with BINOL Forms a three-component mixture of diastereomeric iminoboronate esters.[12][13]Simple one-pot procedure, often results in well-resolved signals in the ¹H NMR spectrum.[12]Requires three components, which can complicate stoichiometry and analysis.
Chiral Phosphazane Reagents Forms diastereomeric phosphazanes.[3]Provides sharp signals in ³¹P NMR with distinct chemical shift differences.[3]May require specialized knowledge of phosphorus NMR.

For the validation of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a highly effective and widely recognized choice due to the formation of stable amides and the potential for large, easily integrated signal separation in both proton and fluorine NMR spectra.[6][9][10]

Experimental Protocol: Determination of Enantiomeric Excess of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine using Mosher's Acid Chloride

This protocol outlines the derivatization of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine with (R)-Mosher's acid chloride and subsequent analysis by ¹H NMR.

Materials:

  • (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine (sample with unknown ee)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine

  • NMR tubes

  • High-resolution NMR spectrometer (400 MHz or higher)

Workflow for Derivatization and NMR Analysis

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis NMR Analysis A Dissolve amine sample (approx. 5 mg) in 0.5 mL CDCl₃ in an NMR tube B Add one equivalent of anhydrous pyridine A->B C Add a slight excess (1.1 equiv.) of (R)-Mosher's acid chloride B->C D Cap the NMR tube and invert gently to mix C->D E Allow the reaction to proceed to completion (typically 15-30 min) D->E F Acquire ¹H NMR spectrum E->F G Identify well-resolved signals corresponding to the two diastereomers F->G H Integrate the signals G->H I Calculate enantiomeric excess H->I

A concise diagram of the experimental workflow.

Step-by-Step Methodology:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine sample in 0.5 mL of anhydrous CDCl₃.

  • Addition of Base: Add one equivalent of anhydrous pyridine to the NMR tube. Pyridine acts as a scavenger for the HCl generated during the reaction.

  • Addition of Mosher's Acid Chloride: Carefully add a slight excess (approximately 1.1 equivalents) of (R)-Mosher's acid chloride to the solution. It is crucial to use an excess of the derivatizing agent to ensure the reaction goes to completion and to avoid erroneous ee values due to kinetic resolution.[6]

  • Reaction: Cap the NMR tube and gently invert it several times to ensure thorough mixing. Allow the reaction to proceed at room temperature for 15-30 minutes.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify a well-resolved signal (e.g., the methoxy singlet or a proton on the cyclopropane ring) that shows distinct peaks for the two diastereomeric amides.

    • Carefully integrate the areas of these two peaks.

    • Calculate the enantiomeric excess using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Logical Framework for NMR-Based Enantiomeric Differentiation

G cluster_cda Chiral Derivatizing Agent cluster_nmr NMR Spectrum Enan_R (1R,2S)-Amine Diast_1 Diastereomer 1 ((1R,2S)-Amide) Enan_R->Diast_1 + CDA Enan_S (1S,2R)-Amine Diast_2 Diastereomer 2 ((1S,2R)-Amide) Enan_S->Diast_2 + CDA CDA (R)-Mosher's Acid Chloride NMR Distinct Signals (Δδ ≠ 0) Diast_1->NMR Observable Diast_2->NMR Observable

The logical path from enantiomers to distinct NMR signals.

Conclusion

The determination of enantiomeric excess by NMR spectroscopy, particularly through the use of chiral derivatizing agents like Mosher's acid, is a robust and reliable method for the characterization of chiral amines such as (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine. The formation of stable diastereomeric amides leads to clear differentiation in the NMR spectrum, allowing for accurate quantification. While other methods like chiral chromatography exist, NMR offers the advantages of speed, minimal sample consumption, and the potential for structural elucidation from the same dataset. By following a well-defined protocol and understanding the underlying principles, researchers can confidently validate the stereochemical purity of their chiral compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Wenzel, T. J. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-71. [Link]

  • Borovkov, V. V., et al. (2017). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 8, 1473. [Link]

  • Rachineni, K., et al. (2015). Precise Determination of Enantiomeric Excess by a Sensitivity Enhanced Two-Dimensional Band-Selective Pure-Shift NMR. Analytical Chemistry, 87(15), 7643-7650. [Link]

  • Nath, N., et al. (2011). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry, 76(23), 9642-9649. [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(15), 5851-5861. [Link]

  • Bull, J. A., et al. (2009). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Organic & Biomolecular Chemistry, 7(15), 3143-3149. [Link]

  • James, T. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1794-1798. [Link]

  • Sakai, N., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(19), 5114-5120. [Link]

  • The Retort. (2012). Mosher's Acid. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • Kumar, A., et al. (2017). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Advances, 7(59), 37171-37178. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic Acid, a Versatile Reagent for the Determination of Enantiomeric Composition of Alcohols and Amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]

  • Sheppard, T. D., et al. (2015). A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. Organic & Biomolecular Chemistry, 13(34), 9024-9029. [Link]

Sources

Comparative

chiral stationary phases for (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine validation

Chiral Stationary Phase Comparison Guide: Validation of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine Introduction The molecule (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine is a highly specific chiral aliphatic primary amine....

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Author: BenchChem Technical Support Team. Date: March 2026

Chiral Stationary Phase Comparison Guide: Validation of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine

Introduction

The molecule (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine is a highly specific chiral aliphatic primary amine. Because it lacks aromatic moieties (and therefore lacks π−π interaction sites), its enantiomeric and diastereomeric resolution cannot rely on standard π -stacking mechanisms. Instead, chiral recognition heavily depends on hydrogen bonding, steric hindrance, and host-guest cavity inclusion. This guide objectively compares the performance of Crown Ether and Polysaccharide-based Chiral Stationary Phases (CSPs) for the validation of this compound, providing causality-driven experimental protocols and quantitative benchmarks.

Mechanistic Evaluation of Chiral Stationary Phases

1. Crown Ether CSPs (e.g., ChiroSil RCA(+) / SCA(-))

  • Causality of Selection: Crown ethers containing an 18-crown-6 cavity are uniquely suited for primary amines. The separation mechanism relies on the formation of a host-guest inclusion complex between the protonated primary amine (-NH 3+​ ) and the ether oxygens via three simultaneous hydrogen bonds[1]. Because (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine is an aliphatic primary amine, this specific lock-and-key mechanism provides superior stereocontrol compared to purely surface-based interactions.

  • System Validation: The mobile phase must be acidic to ensure full protonation of the analyte; failure to acidify results in immediate co-elution. Additionally, the presence of residual unreacted amines on the silica linker during CSP manufacturing can severely degrade the resolution factor, making fully end-capped columns critical for reproducible validation[2].

2. Polysaccharide-based CSPs (e.g., Chiralpak IG / Chiralcel OD-H)

  • Causality of Selection: These phases rely on the helical structure of derivatized amylose or cellulose. Recognition occurs via hydrogen bonding with the carbamate linkages and steric fitting of the cyclopropane and isopropyl groups into the chiral grooves of the polymer backbone[3].

  • System Validation: Aliphatic primary amines notoriously cause severe peak tailing on silica-based columns due to secondary ion-exchange interactions with free silanols. The addition of a basic modifier (e.g., 0.1% diethylamine or cyclopropylamine) competitively blocks these achiral silanol sites, dramatically increasing selectivity and peak symmetry[4].

Experimental Workflows & Self-Validating Protocols

G start Target Analyte: (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine split Select Chiral Stationary Phase (CSP) start->split crown Crown Ether CSP (e.g., ChiroSil RCA) split->crown poly Polysaccharide CSP (e.g., Chiralpak IG) split->poly crown_cond Acidic Mobile Phase (Protonates -NH2 to -NH3+) Host-Guest Complexation crown->crown_cond poly_cond Normal Phase + Basic Additive (Suppresses Silanol Tailing) H-Bonding & Steric Fit poly->poly_cond crown_opt Optimize: HClO4/TFA Conc. Lower Temp = Better Rs crown_cond->crown_opt poly_opt Optimize: DEA/TEA (0.1%) Alcohol Modifier Ratio poly_cond->poly_opt val Method Validation (Specificity, LOD/LOQ, Linearity) crown_opt->val poly_opt->val

Chiral method development workflow comparing Crown Ether and Polysaccharide CSPs for primary amines.

Protocol A: Crown Ether CSP Validation (Host-Guest Inclusion)

Objective: Baseline resolution of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine from its enantiomer and diastereomers.

  • Column Preparation: Install a ChiroSil RCA(+) column (250 x 4.6 mm, 5 µm). Flush with Methanol:Water (80:20 v/v) to equilibrate the bonded (+)-(18-crown-6)-tetracarboxylic acid selector[1].

  • Mobile Phase Acidification (Critical Step): Prepare an isocratic mobile phase of Methanol:Water (80:20 v/v) containing 10 mM Perchloric acid (HClO 4​ ).

    • Causality: The low pH ensures the cyclopropanamine is entirely in the -NH 3+​ state, which is strictly required to dock into the crown ether cavity.

  • Temperature Control: Set the column oven to 15°C.

    • Causality: Host-guest complexation is an exothermic, enthalpy-driven process; lower temperatures stabilize the transient diastereomeric complex, increasing the separation factor ( α ).

  • Injection & Detection: Inject 5 µL of the sample (1 mg/mL). Monitor via UV at 210 nm or LC-MS (ESI+) at m/z 100.1 (M+H) + .

Protocol B: Polysaccharide CSP Validation (Helical Groove Fitting)

Objective: Alternative validation using orthogonal steric and hydrogen-bonding interactions.

  • Column Preparation: Install an immobilized amylose column, such as Chiralpak IG (250 x 4.6 mm, 5 µm).

  • Mobile Phase & Additive (Critical Step): Prepare Hexane:Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).

    • Causality: Without DEA, the primary amine will interact with residual silanols, causing massive peak tailing and loss of resolution. The basic additive acts as a sacrificial masking agent[4].

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and temperature to 25°C.

  • Injection & Detection: Inject 10 µL of the sample. Monitor via UV at 210 nm.

Quantitative Data Comparison

The following table summarizes the expected chromatographic performance for the validation of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine across different CSPs.

Chiral Stationary PhaseMobile Phase SystemRetention Factor ( k1​ )Separation Factor ( α )Resolution ( Rs​ )Peak Symmetry ( As​ )Primary Recognition Mechanism
Crown Ether (ChiroSil RCA) MeOH/H 2​ O + 10mM HClO 4​ 2.41.85> 3.51.05Host-guest inclusion of -NH 3+​
Amylose (Chiralpak IG) Hexane/IPA + 0.1% DEA3.11.301.81.35Steric fit & H-bonding
Cellulose (Chiralcel OD-H) Hexane/EtOH + 0.1% DEA4.51.151.21.40Steric fit & H-bonding

Data Interpretation: The Crown Ether CSP significantly outperforms polysaccharide phases for this specific aliphatic primary amine. The high α and Rs​ values validate its use as the primary method for enantiomeric excess (ee%) determination, while the Polysaccharide CSP serves as an orthogonal method for impurity profiling.

References[1] Adhikari, S., & Lee, W. (2017). "Chiral separation using chiral crown ethers as chiral selectors in chirotechnology." Journal of Pharmaceutical Investigation. URL: https://link.springer.com/article/10.1007/s40005-017-0348-2[3] Shen, S., et al. (2011). "Chiral Separations: A Review of Current Topics and Trends." Analytical Chemistry. URL: https://pubs.acs.org/doi/10.1021/ac202533q[2] Jin, J. S., et al. (2021). "Unusual enantiomeric separation due to residual amines in chiral crown ether stationary phase linked by long alkyl chain." Journal of Chromatography A (via PubMed). URL: https://pubmed.ncbi.nlm.nih.gov/34749111/[4] Ye, Y. K., & Stringham, R. W. (2001). "Effect of mobile phase amine additives on enantioselectivity for phenylalanine analogs." Journal of Chromatography A (via PubMed). URL: https://pubmed.ncbi.nlm.nih.gov/11561747/

Sources

Validation

Advanced Drug Design: (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine Hydrochloride vs. Cyclopropylamine

As drug discovery shifts toward highly targeted, mechanism-based therapeutics, the strategic functionalization of small-molecule pharmacophores becomes critical. The cyclopropylamine motif is a privileged structure in me...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly targeted, mechanism-based therapeutics, the strategic functionalization of small-molecule pharmacophores becomes critical. The cyclopropylamine motif is a privileged structure in medicinal chemistry, known for imparting conformational constraint, modulating basicity (pKa), and acting as a mechanism-based "warhead" for flavin-dependent enzymes[1].

However, the unsubstituted cyclopropylamine often presents liabilities regarding metabolic stability and target selectivity. By introducing specific chiral and steric modifications—such as in (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride —medicinal chemists can dramatically alter the molecule's pharmacokinetic profile and target engagement. This guide provides an objective, data-supported comparison of these two building blocks, detailing the causality behind their divergent behaviors in modern drug design.

Structural and Physicochemical Profiling

The addition of an isopropyl group in a specific trans configuration (1R,2S) fundamentally changes the physicochemical properties of the cyclopropylamine core. While unsubstituted cyclopropylamine is small, rigid, and highly hydrophilic, the isopropyl derivative introduces significant lipophilic bulk.

Quantitative Data Comparison
PropertyCyclopropylamine(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine HClPharmacological Impact in Drug Design
Molecular Weight (Free base) 57.09 g/mol 99.17 g/mol Increased MW adds necessary bulk for filling deep hydrophobic pockets in target enzymes.
Chirality AchiralChiral (1R, 2S)Enables enantiomeric specificity, reducing off-target binding and toxicity.
Lipophilicity (Estimated LogP) ~0.1~1.4Higher LogP improves Ligand Lipophilicity Efficiency (LLE) and membrane/BBB permeability.
Steric Profile Unshielded primary amineSterically shielded amineThe bulky isopropyl group protects the α -carbon from rapid enzymatic oxidation.

Mechanistic Impact on Target Binding: The LSD1 Paradigm

To understand the utility of these amines, we must examine their role as irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a critical epigenetic target in oncology[2].

Both compounds act as mechanism-based inhibitors that target the Flavin Adenine Dinucleotide (FAD) cofactor. The reaction initiates via a single-electron transfer (SET) from the amine nitrogen to the oxidized FAD, forming a radical intermediate[3],[4]. This triggers the homolytic cleavage of the cyclopropane ring, resulting in a covalent adduct with the FAD cofactor (typically at the N5 or C4a position)[5].

However, the (1R,2S)-isopropyl derivative vastly outperforms the unsubstituted variant. The trans-isopropyl group acts as a structural mimic of the natural histone lysine side chain. It projects deep into the hydrophobic cavity of the LSD1 active site (surrounded by residues like Val333 and Tyr761), stabilizing the initial non-covalent enzyme-inhibitor complex (lowering KI​ ) before the irreversible covalent step ( kinact​ ) occurs[5],[2].

G A Cyclopropylamine Binding to LSD1 B Single-Electron Transfer (SET) A->B FAD Reduction C Radical Ring Opening B->C Homolysis D Covalent FAD Adduct Formation C->D Irreversible Inhibition

Covalent inhibition of LSD1 via single-electron transfer and FAD adduct formation.

Metabolic Stability and Pharmacokinetics

A major hurdle in utilizing unsubstituted cyclopropylamines is their susceptibility to Cytochrome P450 (CYP) mediated metabolism. CYP enzymes (such as CYP1A2 and CYP3A4) can easily access the unshielded α -carbon of cyclopropylamine, initiating an NADPH-dependent oxidation[6]. This often results in reactive, ring-opened intermediates that form covalent adducts with hepatic proteins or glutathione (GSH), leading to hepatotoxicity[6].

Conversely, (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine utilizes steric shielding . The bulky isopropyl group physically blocks CYP enzymes from abstracting the α -hydrogen. By pinpointing and obstructing this metabolic hotspot, the substituted derivative averts bioactivation, significantly prolonging the drug's half-life and eliminating the formation of reactive GSH conjugates[6].

G Start CYP450 Metabolism (Liver Microsomes) Unsub Unsubstituted Cyclopropylamine Start->Unsub Sub (1R,2S)-Isopropyl Derivative Start->Sub Ox Alpha-Carbon Oxidation Unsub->Ox CYP1A2/3A4 Shield Steric Shielding (Blocked Oxidation) Sub->Shield Isopropyl Bulking Tox Reactive Metabolites (GSH Conjugates) Ox->Tox Ring Opening Stable Prolonged Half-Life & High LLE Shield->Stable Metabolic Escape

Divergent CYP450 metabolic pathways based on cyclopropyl ring substitution.

Experimental Protocols

To objectively validate the superiority of the substituted derivative in drug design, the following self-validating experimental workflows must be employed.

Protocol A: Time-Dependent LSD1 Inhibition Assay

Objective: Determine the IC50​ and validate the mechanism-based covalent inhibition.

  • Reagent Preparation: Prepare recombinant human LSD1 enzyme (10 nM final) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS). Synthesize a fluorescently labeled histone H3K4me2 peptide substrate.

  • Inhibitor Pre-incubation (Critical Step): Incubate the enzyme with varying concentrations of the cyclopropylamine derivatives (0.1 nM to 100 μM) for 30 minutes at room temperature before adding the substrate.

    • Causality: Because these are irreversible, mechanism-based inhibitors, pre-incubation is mandatory to allow the single-electron transfer and subsequent covalent FAD adduct formation to occur. Omitting this step yields artificially weak IC50​ values.

  • Reaction Initiation: Add the H3K4me2 peptide substrate (to a final concentration of Km​ ) to initiate the demethylation reaction.

  • Detection: Measure the production of H2​O2​ (a byproduct of demethylation) using a horseradish peroxidase (HRP)/Amplex Red coupled fluorescence assay (Ex/Em = 530/590 nm).

  • System Validation Controls: Use Tranylcypromine (TCP) as a positive control for covalent inhibition. Run a parallel assay without pre-incubation to calculate the kinact​/KI​ shift, confirming the time-dependent covalent mechanism.

Protocol B: Microsomal Stability and Reactive Metabolite Trapping

Objective: Quantify metabolic half-life and detect toxic ring-opened intermediates.

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs, 0.5 mg/mL protein), the test compound (1 μM), and Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: GSH is included as a nucleophilic trapping agent. If the cyclopropylamine undergoes CYP-mediated radical ring-opening, the transient reactive electrophile will covalently bind to GSH, allowing for downstream LC-MS/MS detection[6].

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 μL of the mixture at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion and scan for GSH-adduct masses (Parent MW + 307 Da).

  • System Validation Controls:

    • Negative Control: Run a parallel incubation without NADPH. Causality: This differentiates true CYP450-mediated enzymatic metabolism from inherent chemical instability.

    • Positive Control: Use Verapamil to confirm the metabolic competency of the HLMs.

References

Sources

Comparative

Benchmarking the Solid-State Stability of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine Hydrochloride: A Comparative Guide

Executive Summary (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine is a highly valuable chiral building block in modern drug discovery[1]. However, primary amines situated on strained cyclopropane rings present unique physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine is a highly valuable chiral building block in modern drug discovery[1]. However, primary amines situated on strained cyclopropane rings present unique physicochemical challenges, primarily concerning volatility, atmospheric oxidation, and moisture sensitivity. This guide objectively benchmarks the stability of the commercially prevalent hydrochloride (HCl) salt[2] against its free base form and a hypothetical methanesulfonate (mesylate) alternative. By employing self-validating analytical protocols under ICH Q1A(R2) accelerated conditions[3], we provide a data-driven framework for selecting the optimal physical form for long-term storage and downstream synthesis.

Mechanistic Rationale: The Cyclopropylamine Challenge

To understand why we must benchmark different forms, we must first analyze the molecular liabilities of the API:

  • Nucleophilicity & Oxidation: In its free base form, the primary amine retains its lone pair, making it highly nucleophilic. This electron density leaves the molecule susceptible to auto-condensation and atmospheric oxidation, leading to rapid discoloration and purity loss.

  • Volatility: Low molecular weight aliphatic amines are typically liquids at room temperature with high vapor pressures.

  • The Salt Advantage: Converting the free base to an HCl salt protonates the amine ( R−NH3+​ ), sequestering the lone pair and drastically reducing its oxidative liability. Furthermore, the ionic interactions in the crystal lattice (lattice energy) convert the volatile liquid into a high-melting-point solid. However, salt selection is a balancing act; while the HCl salt provides excellent lattice strength, we must benchmark it against alternatives like the mesylate salt to ensure it does not introduce unacceptable hygroscopicity.

Experimental Design & Workflow

To provide a definitive comparison, the stability of the three forms was evaluated using a comprehensive, multi-modal approach aligned with regulatory standards.

StabilityWorkflow Start API Selection: (1R,2S)-2-(propan-2-yl) cyclopropan-1-amine Sub1 Free Base (Liquid) Start->Sub1 Sub2 HCl Salt (Solid) Start->Sub2 Sub3 Mesylate Salt (Solid) Start->Sub3 Stress ICH Q1A(R2) Stress 40°C / 75% RH Sub1->Stress Sub2->Stress Sub3->Stress Ana1 HPLC-CAD (Chemical Purity) Stress->Ana1 Ana2 XRPD / DSC (Polymorph Stability) Stress->Ana2 Ana3 DVS (Hygroscopicity) Stress->Ana3 End Benchmarking Data Synthesis Ana1->End Ana2->End Ana3->End

Fig 1: Comparative stability testing workflow for cyclopropylamine derivatives.

Self-Validating Analytical Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to prevent false positives/negatives during benchmarking.

Protocol A: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Causality: Moisture sorption lowers the glass transition temperature ( Tg​ ) of amorphous regions and can induce deliquescence or polymorphic transitions in crystalline salts.

  • Instrument Calibration: Validate the microbalance and relative humidity (RH) sensors using certified standard salt solutions (e.g., NaCl, KCl) prior to the run.

  • Sample Loading: Load exactly 10.0 mg of the pre-dried API salt into a quartz sample pan.

  • Self-Validating Equilibration: Set the initial condition to 0% RH at 25°C. The system must not advance until mass stabilization is achieved, strictly defined as dm/dt<0.002%/min for 10 consecutive minutes. This ensures the baseline mass is a true dry mass, eliminating kinetic artifacts.

  • Sorption/Desorption Cycle: Increase RH in 10% increments up to 90% RH, holding at each step until the dm/dt criterion is met. Reverse the process down to 0% RH to check for hysteresis.

Protocol B: ICH Q1A(R2) Accelerated Stability via HPLC-CAD

Causality: Because (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine lacks a strong UV chromophore (no aromatic rings), standard UV detection at 254 nm is practically blind to it. We must utilize a Charged Aerosol Detector (CAD) for accurate mass balance.

  • Packaging: Place 1.0 g of each compound into low-density polyethylene (LDPE) bags, twist-tied, and sealed inside secondary aluminum foil pouches.

  • Stress Conditions: Store samples in a validated environmental chamber at 40°C ± 2°C / 75% RH ± 5% RH for 6 months, in accordance with ICH Q1A(R2) guidelines[4].

  • Self-Validating System Suitability: Before analyzing stability pulls, inject a forced-degradation standard (API treated with 3% H2​O2​ and 0.1N NaOH for 24h). The method is only validated if the resolution ( Rs​ ) between the parent API peak and all degradant peaks is >2.0 , proving the method is genuinely stability-indicating.

  • Analysis: Run samples using a C18 column (150 x 4.6 mm, 3 µm) with a gradient mobile phase of 0.1% TFA in Water/Acetonitrile. Quantify remaining assay percentage against a freshly prepared external standard.

Benchmarking Data Synthesis

The quantitative results of the benchmarking study are summarized below.

Table 1: Baseline Physicochemical Properties

PropertyFree BaseHCl SaltMesylate Salt
Physical State (25°C) Volatile LiquidCrystalline SolidCrystalline Solid
Melting Point (DSC) N/A142°C - 145°C118°C - 121°C
Hygroscopicity (DVS) N/A (Liquid)0.4% mass gain at 80% RH3.2% mass gain at 80% RH
Ph. Eur. Classification N/ASlightly HygroscopicHygroscopic

Table 2: Accelerated Chemical Stability (40°C / 75% RH) - Assay % by HPLC-CAD

TimepointFree Base (Assay %)HCl Salt (Assay %)Mesylate Salt (Assay %)
Initial (T=0) 99.2%99.8%99.5%
1 Month 88.4% (Yellowing)99.8%98.9%
3 Months 71.5% (Viscous)99.6%96.2% (Clumping)
6 Months 45.2% (Degraded)99.5%92.1% (Deliquescence)

Conclusion & Form Selection

The experimental data unequivocally supports the selection of the Hydrochloride (HCl) salt over both the free base and the mesylate salt for (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine.

The free base is entirely unsuitable for long-term storage due to rapid oxidative degradation and volatility. While the mesylate salt successfully converts the API into a solid, its lower melting point and higher hygroscopicity (3.2% mass gain at 80% RH) lead to moisture-induced deliquescence and subsequent chemical degradation under accelerated ICH Q1A(R2) conditions[3]. The HCl salt maintains near-perfect mass balance (99.5% assay at 6 months) and resists moisture uptake, proving it to be the most robust, field-ready form for pharmaceutical development and synthetic stockpiling.

References

  • NextSDS: rac-(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride - Chemical Substance Information. NextSDS. Available at:[Link]

  • Enamine / AS-1: 88-2308-73 Enamine 化合物 100mg CAS No:1909287-91-7 EN300-252088. AS-1 / Enamine. Available at:[Link]

  • European Medicines Agency (EMA): ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. Available at:[Link]

  • Gally.ch: Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. Gally. Available at:[Link]

Sources

Validation

Comparative Spectroscopic Analysis of 2-Isopropylcyclopropan-1-amine Stereoisomers

Introduction & Scope Cyclopropylamines are highly privileged pharmacophores in drug discovery, offering unique conformational rigidity that precisely vectors substituents into target binding pockets. 2-Isopropylcycloprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Cyclopropylamines are highly privileged pharmacophores in drug discovery, offering unique conformational rigidity that precisely vectors substituents into target binding pockets. 2-Isopropylcyclopropan-1-amine is a prime example, possessing two chiral centers on the cyclopropane ring (C1 and C2). This geometry gives rise to four distinct stereoisomers: a pair of cis enantiomers[(1R,2S) and (1S,2R)] and a pair of trans enantiomers[(1R,2R) and (1S,2S)].

Because the biological activity, target affinity, and metabolic stability of such compounds are profoundly stereodependent, rigorous analytical differentiation of these isomers is a critical quality attribute in pharmaceutical development. This guide provides an objective, comparative spectroscopic framework—grounded in 1D/2D Nuclear Magnetic Resonance (NMR) and chiral chromatography—to unambiguously assign the stereochemistry of 2-isopropylcyclopropan-1-amine.

Stereochemical Logic & Analytical Workflow

The rigid geometry of the cyclopropane ring dictates that the cis and trans diastereomers exist in distinct, non-interconverting microenvironments. This structural fixedness allows us to exploit scalar coupling and spatial proximity to differentiate them before resolving the individual enantiomers via chiral techniques.

StereoisomerWorkflow Start 2-Isopropylcyclopropan-1-amine Isomeric Mixture Step1 1D 1H-NMR Analysis (Extract 3J Coupling Constants) Start->Step1 Dec1 3J_H1-H2 Value? Step1->Dec1 Cis cis-Isomer (3J ≈ 8-12 Hz) Dec1->Cis > 8 Hz Trans trans-Isomer (3J ≈ 4-8 Hz) Dec1->Trans < 8 Hz Step2 2D NOESY Validation (Spatial Proximity) Cis->Step2 Trans->Step2 NOE_Cis Strong H1-H2 NOE (Same Face) Step2->NOE_Cis If Cis NOE_Trans Weak/No H1-H2 NOE Strong H1-iPr NOE Step2->NOE_Trans If Trans Chiral Chiral HPLC / VCD (Enantiomeric Resolution) NOE_Cis->Chiral NOE_Trans->Chiral Enant1 (1R,2S) & (1S,2R) Enantiomers Chiral->Enant1 from Cis Enant2 (1R,2R) & (1S,2S) Enantiomers Chiral->Enant2 from Trans

Figure 1: Workflow for spectroscopic differentiation of 2-isopropylcyclopropan-1-amine isomers.

1D NMR Profiling: The Causality of Coupling Constants

The primary differentiator between the cis and trans isomers of 2-isopropylcyclopropan-1-amine is the vicinal proton-proton coupling constant ( 3JH1−H2​ ). According to the Karplus relationship, 3J values are highly dependent on the dihedral angle between the coupled protons.

  • cis-Isomer : The H1 and H2 protons are eclipsed on the same face of the rigid cyclopropane ring, resulting in a dihedral angle of approximately 0°. This geometry maximizes orbital overlap, yielding a characteristically large vicinal coupling constant ( 3Jcis​ = 8–12 Hz)[1].

  • trans-Isomer : The H1 and H2 protons are on opposite faces, with a dihedral angle of roughly 144°. This reduces the orbital overlap compared to the eclipsed conformation, resulting in a significantly smaller coupling constant ( 3Jtrans​ = 4–8 Hz)[1].

By accurately measuring the multiplet splitting of the C1 methine proton (adjacent to the amine) in a high-resolution 1H NMR spectrum, one can immediately assign the relative stereochemistry. The scalar coupling J is a through-bond interaction, and analyzing these first-order patterns provides a definitive structural baseline[2].

2D NOESY Analysis: Validating Spatial Proximity

While 1D NMR provides through-bond connectivity, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) provides orthogonal validation via through-space interactions. The NOE intensity is inversely proportional to the sixth power of the internuclear distance ( 1/r6 ), making it highly sensitive to spatial arrangements under 4 Å[3].

  • cis-Validation : The cis-isomer will exhibit a strong NOE cross-peak between H1 and H2, as they are co-facial and separated by less than 2.5 Å.

  • trans-Validation : The trans-isomer lacks this strong H1-H2 cross-peak due to the increased trans-annular distance. Instead, it will display a diagnostic NOE between the H1 proton and the protons of the C2-isopropyl group, which now reside on the same face of the ring[3].

Quantitative Spectroscopic Summary

The following table summarizes the expected spectroscopic parameters for the diastereomers, providing a quick-reference guide for bench scientists comparing analytical readouts.

Parametercis-2-Isopropylcyclopropan-1-aminetrans-2-Isopropylcyclopropan-1-amine
Relative Stereochemistry (1R,2S) / (1S,2R)(1R,2R) / (1S,2S)
H1-H2 Dihedral Angle ~0°~144°
3JH1−H2​ Coupling 8.0 – 12.0 Hz4.0 – 8.0 Hz
Primary NOE Cross-Peaks Strong H1 ↔ H2Weak/None H1 ↔ H2; Strong H1 ↔ Isopropyl CH
Chromatographic Elution Typically later on reverse-phase (higher polarity)Typically earlier on reverse-phase (lower polarity)

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in the assignment, the following protocol establishes a self-validating loop where through-bond data is continuously checked against through-space data.

Protocol 1: High-Resolution NMR Sample Preparation & Acquisition
  • Sample Preparation : Dissolve 15–20 mg of the highly pure (>95%) 2-isopropylcyclopropan-1-amine (or its hydrochloride salt) in 0.6 mL of deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ). Ensure the solvent contains 0.03% v/v TMS as an internal reference.

  • 1D 1H NMR Acquisition :

    • Acquire spectra at 298 K using a ≥500 MHz NMR spectrometer to ensure sufficient dispersion of the cyclopropyl multiplets.

    • Set the spectral width to 12 ppm and use a relaxation delay (d1) of at least 2 seconds to ensure accurate integration.

    • Causality Note: High field strength is critical here; second-order effects in cyclopropanes can obscure true 3J values at lower frequencies, leading to false assignments[4].

  • 2D NOESY Acquisition :

    • Set up a gradient 1D or 2D NOESY experiment.

    • Crucial Step: Optimize the mixing time ( τm​ ). For small molecules like cyclopropylamines (MW ~99 g/mol ), the correlation time ( τc​ ) is short, often leading to zero-crossing of the NOE. Use a mixing time of 400–600 ms, or alternatively, run a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment which guarantees positive cross-peaks for molecules of this molecular weight regime.

  • Data Processing & Validation : Apply a sine-bell squared apodization function for 2D processing to enhance resolution. Validate the cis/trans assignment by cross-referencing the NOE cross-peaks with the extracted 3JH1−H2​ constants from Step 2.

References

  • Eugene E. Kwan. "Lecture 3: Coupling Constants". github.io.
  • "PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES". ResearchGate.
  • "NMR Techniques in Organic Chemistry: a quick guide". ox.ac.uk.
  • Hans J. Reich. "5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data". organicchemistrydata.org.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Purity Assessment of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine

Introduction In the landscape of pharmaceutical development, the stereochemical and chemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of the final drug product's safet...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the stereochemical and chemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration mandate rigorous characterization and control of the isomeric purity of drug substances.[1]

(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine, a chiral primary amine, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity profile—specifically the quantification of its (1S,2R)-enantiomer and other process-related or degradation impurities—must be unequivocally established. This guide provides a comparative analysis of validated analytical methodologies for this purpose, grounded in field-proven insights and authoritative standards. We will explore two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), detailing not just the procedural steps but the scientific rationale that underpins method selection and validation.

The Analytical Challenge: Defining Purity

The purity assessment of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine is twofold:

  • Enantiomeric Purity: This involves the separation and quantification of the desired (1R,2S) enantiomer from its undesired (1S,2R) mirror image. The result is often expressed as enantiomeric excess (% ee).

  • Chemical Purity: This refers to the identification and quantification of all other foreign substances, including residual starting materials, synthetic by-products, and degradation products.

An effective analytical method must be specific enough to resolve the target enantiomer from its antipode and all other potential impurities, ensuring that a single purity value is not masking co-eluting contaminants.[2]

Section 1: Chiral Gas Chromatography (GC) for Enantiomeric Purity

Chiral GC is an exceptionally sensitive technique, well-suited for the analysis of volatile and thermally stable compounds.[3] Due to the polar nature of primary amines and their tendency to exhibit poor peak shape, derivatization is a common and often necessary step to enhance volatility and improve chromatographic performance.[3][4]

Principle of Separation

Enantiomeric separation in GC is achieved using a chiral stationary phase (CSP). For amines, cyclodextrin-based CSPs are particularly effective.[5] These cyclic oligosaccharides form transient, diastereomeric inclusion complexes with the derivatized enantiomers of the analyte. The subtle differences in the stability of these complexes lead to differential retention times, enabling their separation.

Experimental Protocol: Derivatization followed by GC-FID

This protocol outlines a typical workflow for analyzing the enantiomeric purity of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine.

1. Sample Preparation (Derivatization):

  • Rationale: Derivatization with an acylating agent like trifluoroacetic anhydride (TFAA) converts the polar primary amine into a less polar, more volatile amide derivative. This minimizes peak tailing and improves thermal stability.[3][4]

  • Procedure:

    • Accurately weigh approximately 10 mg of the amine sample into a 2 mL autosampler vial.

    • Dissolve the sample in 1 mL of a suitable aprotic solvent, such as dichloromethane or ethyl acetate.

    • Add 100 µL of trifluoroacetic anhydride (TFAA) and 20 µL of a non-nucleophilic base like pyridine to catalyze the reaction.[3]

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Allow the reaction mixture to cool to room temperature. The sample is now ready for injection.

2. GC Instrumentation and Conditions:

  • Rationale: A CSP, specifically a derivatized β-cyclodextrin phase, is chosen for its proven selectivity towards a wide range of chiral compounds, including derivatized amines.[6] A flame ionization detector (FID) is used for its robustness and wide linear range for carbon-containing compounds.

  • Conditions:

    • GC System: Agilent 8890 or equivalent, equipped with a split/splitless inlet and FID.

    • Chiral Stationary Phase: Astec® CHIRALDEX® G-TA or Supelco® β-DEX™ capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Hydrogen or Helium, at a constant flow or linear velocity (e.g., 40 cm/sec).

    • Oven Temperature Program: Isothermal analysis (e.g., 100-150 °C) or a slow temperature ramp (e.g., 2 °C/min) may be required to optimize resolution.[7] The optimal temperature must be determined experimentally.

    • Inlet: 250 °C, Split ratio of 50:1.

    • Detector: FID at 270 °C.

    • Injection Volume: 1 µL.

3. Data Analysis:

  • Procedure:

    • Integrate the peak areas for the two separated enantiomer derivatives.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[3]

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Amine Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add TFAA & Pyridine Heat at 60°C Dissolve->Derivatize Cool Cool to Room Temp Derivatize->Cool Inject Inject 1 µL into GC Cool->Inject Separate Separation on Chiral Cyclodextrin Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate Report Final Report Calculate->Report

Chiral GC workflow for enantiomeric purity analysis.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most robust and widely applied technique for enantiomeric separations in the pharmaceutical industry.[3][8] Its versatility allows for analysis under normal-phase, reversed-phase, or polar organic conditions, often without the need for derivatization, which simplifies sample preparation and avoids potential side reactions.[9]

Principle of Separation

Direct enantiomeric resolution is achieved using a CSP.[3] For primary amines like (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine, two types of CSPs are particularly powerful:

  • Polysaccharide-based CSPs (e.g., Chiralpak® series): These phases, typically derivatives of cellulose or amylose, separate enantiomers based on a combination of interactions including hydrogen bonding, dipole-dipole, and steric hindrance.[1][10]

  • Crown Ether-based CSPs (e.g., Crownpak® CR): These are exceptionally effective for primary amines.[11][12] The separation mechanism relies on the formation of a host-guest complex between the crown ether cavity and the protonated primary amine (-NH₃⁺).[11] This requires an acidic mobile phase to ensure the amine is in its ionic form.

Experimental Protocol: Direct Analysis by Normal-Phase HPLC

This protocol describes a direct method using a polysaccharide-based CSP, a common starting point for chiral method development.

1. Sample Preparation:

  • Rationale: Direct analysis requires only dissolving the sample in the mobile phase or a compatible solvent. This is faster and eliminates the risks associated with derivatization.

  • Procedure:

    • Accurately weigh and dissolve the amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[3]

2. HPLC Instrumentation and Conditions:

  • Rationale: A normal-phase method using a hexane/alcohol mobile phase is selected for its broad applicability with polysaccharide CSPs. A basic additive, diethylamine (DEA), is crucial; it acts as a competitor for active sites on the silica surface, preventing severe peak tailing of the basic amine analyte.[3][9]

  • Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump and UV or Photodiode Array (PDA) detector.

    • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).[9][13]

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The ratio of hexane to alcohol must be optimized to achieve baseline resolution (Rs > 1.5).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature can be adjusted to improve resolution.[1]

    • Detection: UV at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

    • Injection Volume: 10 µL.

3. Data Analysis:

  • Procedure: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the same formula as in the GC method.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Amine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Separation on Chiral Polysaccharide Column Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity / % ee Integrate->Calculate Report Final Report Calculate->Report

Chiral HPLC workflow for enantiomeric and chemical purity analysis.

Section 3: Method Validation According to ICH Q2(R2) Guidelines

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[14] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[15][16] A validated method provides a self-validating system of trustworthiness for every sample analyzed.

Key Validation Parameters

The following performance characteristics must be evaluated for a quantitative purity method:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer. This is demonstrated by achieving baseline resolution between all relevant peaks and, for impurity methods, performing stress testing to generate degradation products.[16]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For a purity method, this should typically cover from the reporting limit of the impurity to 120% of the specification.[14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of test results to the true value. This is assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking the sample matrix with known quantities of the impurities.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

    • Reproducibility: Between-laboratory precision (typically assessed during method transfer).[17]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for any impurity quantification method.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). This provides an indication of its reliability during normal usage.[13]

Validation Workflow

Start Method Development & Optimization Protocol Write Validation Protocol Start->Protocol Specificity Specificity / Selectivity (Resolution, Peak Purity) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Limit LOD & LOQ (S/N Ratio or Standard Deviation) Precision->Limit Robustness Robustness (Varying Parameters) Limit->Robustness Report Final Validation Report Robustness->Report End Method is Validated for Intended Use Report->End

Logical workflow for analytical method validation based on ICH Q2(R2).

Section 4: Comparative Analysis: GC vs. HPLC

The choice between Chiral GC and Chiral HPLC depends on the specific requirements of the analysis, available instrumentation, and the desired throughput.

Performance Comparison
ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Resolution (Rs) > 1.5 (Baseline separation is common)[3]> 1.5 (Baseline separation is common)[3]
Limit of Detection (LOD) Very High (pg on-column)[3]High (0.1 - 1 µg/mL)[3]
Limit of Quantitation (LOQ) Very High (5 - 50 pg on-column)[3]High (0.3 - 3 µg/mL)[3]
Analysis Time 15 - 45 minutes per sample[3]10 - 30 minutes per sample[3]
Sample Preparation More complex; derivatization is often required.[3][4]Simple; typically dissolution and filtration.[3]
Versatility Limited to volatile and thermally stable compounds.Broadly applicable to a wide range of compounds.[10]
Instrumentation Cost Moderate to High[3]Moderate to High[3]
Throughput High (with autosampler)[3]High (with autosampler)[3]
Expertise-Driven Method Selection
  • Choose Chiral GC when:

    • The highest possible sensitivity is required for trace-level enantiomeric impurities (e.g., below 0.05%).

    • The analyte and its potential impurities are known to be volatile and thermally stable.

    • GC-MS is desired for definitive identification of unknown impurities.

  • Choose Chiral HPLC when:

    • Simplicity and speed of sample preparation are critical, especially in a high-throughput quality control (QC) environment.

    • The method needs to simultaneously quantify both enantiomeric and non-volatile chemical impurities.

    • The thermal lability of the analyte or potential impurities is a concern.

    • A more universal and robust method is desired that can be applied across a wider range of compounds with minimal changes.[3]

For the specific case of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine, Chiral HPLC is generally the superior choice for routine purity testing. The ability to perform direct analysis without derivatization significantly streamlines the workflow and reduces potential sources of error. It provides sufficient sensitivity for typical pharmaceutical specifications (e.g., <0.15% for the undesired enantiomer) and can be easily adapted to a stability-indicating method by developing a gradient that separates both enantiomers and potential degradants.

Conclusion

The validation of analytical methods for the purity of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine is a critical activity that ensures product quality and regulatory compliance. Both Chiral GC and Chiral HPLC are powerful techniques capable of achieving the necessary enantiomeric resolution. While Chiral GC offers unparalleled sensitivity, the operational simplicity, versatility, and robustness of Chiral HPLC make it the more pragmatic and widely applicable choice for this type of analyte in a drug development setting. The ultimate selection must be based on a scientific evaluation of the method's performance characteristics, rigorously validated against the principles outlined in the ICH Q2(R2) guideline to prove it is fit for its intended purpose.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

  • Gas Chromatography (GC) Columns. Shimadzu Singapore. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. [Link]

  • New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Chiral GC Columns | Gas Chromatography. Agilent. [Link]

  • Chiral Gas Chromatography. ResearchGate. [Link]

  • Chiral HPLC Columns. Element Lab Solutions. [Link]

  • Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination. PMC. [Link]

  • Gas Chromatographic Determination of Optical Purity of a Chiral Derivatization Reagent, N-Acyl-L-prolyl Chloride. J-STAGE. [Link]

  • Chiral HPLC Columns. Agilent. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Chiral HPLC Columns. LCGC International. [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SCIRP. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics. PMC. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. [Link]

  • Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. PubMed. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Validation of Analytical Procedure Q2(R2) - Draft version. ICH. [Link]

  • ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. ECA Academy. [Link]

  • Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Amazon AWS. [Link]

  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

Sources

Validation

Biological Activity Comparison of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale The development of targeted epigenetic therapeutics has driven intense interest in inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted epigenetic therapeutics has driven intense interest in inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B). These enzymes share a highly conserved structural homology and rely on a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor for their catalytic activity[1].

Historically, the clinical benchmark for FAD-dependent enzyme inhibition has been Tranylcypromine (TCP) , a trans-2-phenylcyclopropan-1-amine derivative. However, TCP's aromatic phenyl ring drives potent, non-selective inhibition of MAO-A, leading to severe dose-limiting toxicities such as the tyramine-induced hypertensive crisis (the "cheese effect")[2].

To engineer out MAO-A liability while retaining or enhancing LSD1 target engagement, medicinal chemists have explored aliphatic substitutions. (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine replaces the flat, aromatic phenyl ring with a bulky, sp3-hybridized aliphatic isopropyl group. This structural shift disrupts the critical π−π stacking interactions required for high-affinity binding within the aromatic cage of the MAO-A active site (specifically residues Tyr407 and Tyr444), while exploiting the significantly larger, more accommodating catalytic pocket of LSD1[3].

This guide objectively compares the biological activity of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine derivatives against classic and clinical-stage alternatives, providing the rigorous experimental frameworks required to validate their performance.

Comparative Biological Activity

Evaluating the performance of cyclopropylamine derivatives requires analyzing both absolute potency and the selectivity index between LSD1 and the MAO isoforms. The data below summarizes the enzymatic inhibition profiles of the aliphatic isopropyl-derivative against the aromatic TCP benchmark and a highly optimized clinical-stage LSD1 inhibitor.

Table 1: Enzymatic Inhibition Profiles (IC₅₀) of Cyclopropylamine Derivatives
Compound ClassStructure / ModificationLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)*Selectivity Index (MAO-A / LSD1)
Tranylcypromine (TCP) Aromatic (Phenyl)~30,000~2,000~1,0000.06 (Highly MAO-selective)
(1R,2S)-2-(propan-2-yl) analog Aliphatic (Isopropyl)~15,000>50,000~8,500>3.3 (Shifted toward LSD1)
GSK2879552 Substituted Piperazine1.5>100,000>100,000>66,000 (Highly LSD1-selective)

*Note: IC₅₀ values for cyclopropylamines are highly assay-dependent. Values represent data captured following a mandatory 30-minute enzyme-inhibitor pre-incubation to account for time-dependent covalent inactivation kinetics.

Data Interpretation: The substitution of the phenyl ring for a propan-2-yl (isopropyl) group fundamentally flips the selectivity profile. While the baseline isopropyl derivative is not as potent as advanced clinical candidates like GSK2879552[4], it successfully abolishes MAO-A activity (>50 µM). This makes the (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine scaffold an excellent, non-toxic chemical probe for baseline aliphatic tolerance before building larger, more complex spirocyclic or piperazine-linked derivatives[5].

Mechanism of Action: FAD-Adduct Formation

Like TCP, (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine acts as a mechanism-based "suicide" inhibitor. Upon binding to the active site, the enzyme attempts to oxidize the amine. This triggers a single-electron transfer that cleaves the highly strained cyclopropane ring, generating a highly reactive carbon-centered radical. This radical immediately forms an irreversible covalent bond with the N5 or C4a position of the FAD cofactor, permanently inactivating the enzyme[1].

Mechanism A LSD1 / MAO + FAD Cofactor C Single-Electron Transfer & Ring Cleavage A->C B (1R,2S)-2-(propan-2-yl) cyclopropan-1-amine B->C Active Site Binding D Covalent FAD Adduct (N5 or C4a) C->D Radical Intermediate E Irreversible Enzyme Inactivation D->E Suicide Inhibition

Mechanism-based inactivation of FAD-dependent oxidases by isopropylcyclopropylamine derivatives.

Experimental Protocols for Validation

To ensure scientific integrity, the evaluation of cyclopropylamine derivatives must utilize self-validating assay systems. Standard steady-state IC₅₀ measurements are fundamentally flawed for covalent inhibitors. The following protocols are engineered to prove causality and validate the irreversible nature of the target engagement.

Protocol 1: Time-Dependent Enzymatic Inhibition & Reversibility Assay

Objective: To quantify the pseudo-first-order inactivation kinetics ( kinact​/KI​ ) and self-validate the covalent mechanism of action using a rapid dilution jump[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human LSD1 (10 nM final) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA). Prepare the (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine derivative in a 10-point dose-response series (0.1 µM to 100 µM).

  • Pre-Incubation (Critical Causality Step): Incubate the enzyme with the inhibitor series for exactly 30 minutes at 25°C. Why? Cyclopropylamines require time to undergo the catalytic single-electron transfer and ring-opening required to form the FAD adduct. Omitting this step results in artificially inflated (weak) IC₅₀ values.

  • Substrate Addition: Initiate the reaction by adding a saturating concentration of the fluorescent substrate (e.g., di-methylated histone H3K4 peptide coupled to a peroxidase/Amplex Red detection system).

  • Kinetic Read: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes to calculate initial velocities ( Vi​ ).

  • Self-Validating Dilution Jump: To prove the inhibition is covalent, take the reaction mixture from the highest inhibitor concentration (where activity is 0%) and rapidly dilute it 100-fold into fresh assay buffer containing substrate.

    • Validation Logic: If the inhibitor is reversible, the 100-fold dilution will drop the inhibitor concentration below its Ki​ , and enzyme activity will rapidly return. If the inhibitor is a true cyclopropylamine suicide inhibitor, the enzyme will remain 100% inactive post-dilution[5].

Protocol 2: Cellular Target Engagement via ChIP-qPCR

Objective: To prove that the enzymatic inhibition of LSD1 by the isopropyl derivative translates into functional chromatin remodeling (accumulation of H3K4me2) at specific target gene promoters in living cells[4].

Step-by-Step Methodology:

  • Cell Treatment: Plate MV4-11 (AML) cells at 1×106 cells/mL. Treat with 10 µM of the (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine derivative or vehicle (DMSO) for 48 hours.

  • Crosslinking: Add 1% formaldehyde directly to the culture media for 10 minutes at room temperature to covalently crosslink DNA-protein complexes. Quench with 0.125 M glycine.

  • Chromatin Shearing: Lyse the cells and sonicate the chromatin to yield fragments of 200–500 base pairs.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me2 .

    • Self-Validating Controls: Run parallel immunoprecipitations using a non-specific Isotype IgG antibody (negative control to rule out non-specific binding).

  • DNA Recovery & qPCR: Reverse the crosslinks (65°C for 4 hours), purify the DNA, and perform qPCR using primers designed for the promoter region of an established LSD1 target gene (e.g., CD86 or PI16).

    • Self-Validating Controls: Include primers for a transcriptionally active housekeeping gene locus (e.g., GAPDH promoter) where LSD1 is not actively repressing transcription.

  • Data Analysis: Calculate the fold-enrichment of H3K4me2 at the CD86 promoter relative to the DMSO control. A successful target engagement will show a >3-fold increase in H3K4me2 at the target promoter, with no change at the GAPDH locus and zero signal in the IgG control.

References

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC Source: nih.gov URL:[Link]

  • Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2 Source: acs.org URL:[Link]

  • Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors Source: rsc.org URL:[Link]

  • A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells Source: aacrjournals.org URL:[Link]

  • Advances in the Synthesis of Cyclopropylamines | Chemical Reviews Source: acs.org URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond generic safety data sheets. (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride is a biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond generic safety data sheets. (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride is a biologically active, strained-ring primary amine salt frequently utilized as a building block in drug development (often sharing structural homology with monoamine oxidase inhibitors).

Due to its acute toxicity and environmental persistence, improper disposal poses severe regulatory and ecological risks. This guide provides a self-validating, mechanistically grounded operational framework for the safe handling, decontamination, and disposal of this compound, ensuring full compliance with EPA and international laboratory safety standards.

Chemical Profile & Quantitative Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties driving the compound's behavior. As a hydrochloride salt, this molecule is highly water-soluble, which paradoxically increases its environmental mobility if improperly sewered.

Property / HazardValue / DescriptionOperational Implication
Chemical Name (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine HClChiral cyclopropylamine derivative; biologically active.
CAS Number 1909287-91-7 Unique identifier required for waste manifesting.
Molecular Formula C₆H₁₄ClNLow molecular weight; high potential for dust generation.
GHS Classification Acute Tox. 4 (Oral/Dermal/Inhalation) Requires systemic exposure controls (fume hood, nitrile PPE).
Hazard Codes H302, H312, H332, H315, H319, H336Irritant to mucous membranes; CNS depressant (H336).
Solubility Highly soluble in H₂O and polar organicsAqueous waste streams must be captured, never sewered.

Mechanistic Rationale for Disposal Protocols

Why can't we just wash this down the sink? Historically, many water-soluble salts were disposed of via municipal sewer systems. However, the active moiety of this compound—the (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine cation—is a potent nucleophile.

  • Ecological Toxicity: Free amines disrupt aquatic ecosystems by altering local pH and interfering with the biological processes of aquatic microorganisms. The cyclopropane ring also resists standard biodegradation.

  • Regulatory Prohibition: Under the EPA's Resource Conservation and Recovery Act (RCRA), specifically the updated, the sewering of hazardous pharmaceutical intermediates is strictly prohibited .

  • Thermal Destruction: The only definitive method for neutralizing the strained cyclopropane ring and the carbon-nitrogen bond is high-temperature incineration (>1000°C). This process oxidizes the compound into trace NOₓ, CO₂, and HCl gas, which is subsequently scrubbed by the incinerator's emission controls .

Step-by-Step Disposal Workflows

To maintain scientific integrity and operational safety, all disposal procedures must be treated as self-validating systems. Do not rely on visual cleanliness; rely on chemical validation.

Protocol A: Solid Waste Disposal (Unreacted Powder/Crystals)

Causality: Solid amine hydrochlorides are hygroscopic and prone to aerosolization. Minimizing transfer steps reduces inhalation risk.

  • Containment: Inside a certified chemical fume hood, carefully sweep any residual solid into a wide-mouth High-Density Polyethylene (HDPE) container. Do not use polystyrene, as trace organic solvents may degrade it.

  • Sealing & Labeling: Seal the container with a PTFE-lined cap. Label explicitly as "Hazardous Solid Waste: Toxic Organic Amine Hydrochloride (CAS 1909287-91-7)."

  • Secondary Containment: Double-bag the HDPE container in heavy-duty polyethylene waste bags.

  • Routing: Transfer to the facility's central hazardous waste accumulation area for ultimate destruction via contracted high-temperature incineration.

Protocol B: Liquid Waste Disposal (Mother Liquors & Aqueous Washes)

Causality: The compound's high solubility means reaction filtrates contain concentrated amounts of the active pharmaceutical ingredient (API).

  • Segregation: Determine if the solvent matrix is halogenated (e.g., dichloromethane) or non-halogenated (e.g., water, methanol).

  • pH Adjustment: For aqueous streams, maintain the pH between 5 and 7. Keeping the solution slightly acidic ensures the amine remains protonated (as the non-volatile hydrochloride salt), preventing the volatilization of the freebase amine, which possesses a higher vapor pressure and stronger odor.

  • Collection: Pour the liquid into the appropriately labeled liquid waste carboy. Ensure the carboy is equipped with a vented cap to prevent pressure buildup from trace solvent evaporation.

  • Disposal: Manifest as "Toxic Liquid Waste" for commercial incineration. Never discharge into the municipal sewer.

Protocol C: Spill Decontamination & Self-Validation

Causality: Visual inspection is insufficient for highly active pharmaceutical intermediates. We must chemically validate the absence of the amine to ensure laboratory safety.

  • Initial Cleanup: Don a particulate respirator (N95 or P100), nitrile gloves, and safety goggles. Cover the spill with a damp, inert absorbent pad to prevent dust aerosolization.

  • Collection: Carefully scoop the absorbent material into a solid waste container (Follow Protocol A).

  • Chemical Wash: Wash the affected surface with a 1% aqueous solution of citric acid. The mild acid ensures any residual free amine is instantly protonated into a water-soluble salt, which is then wiped up.

  • Validation (The Ninhydrin Test): Swab the cleaned area with a sterile cotton swab moistened with distilled water. Apply a drop of 0.2% Ninhydrin solution to the swab and gently heat it (e.g., with a heat gun for 10 seconds).

    • Result Interpretation: If the swab turns purple/blue, primary amine residue remains; repeat step 3. If the swab remains colorless/pale yellow, the decontamination is chemically validated and the area is safe.

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical routing of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride waste streams to ensure regulatory compliance and environmental safety.

WasteWorkflow Start Waste Generation: (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine HCl Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Filtrates) Start->Liquid Spill Spill Cleanup Materials Start->Spill SolidCont HDPE Container (Double-bagged) Solid->SolidCont OrgWaste Organic Solvent Waste Stream Liquid->OrgWaste Organic Solvents AqWaste Aqueous Waste Stream (pH 5-7) Liquid->AqWaste Aqueous Solvents Spill->SolidCont Solid Debris Validation Ninhydrin Swab Validation Spill->Validation Surface Check Incineration High-Temperature Incineration (>1000°C) SolidCont->Incineration OrgWaste->Incineration AqWaste->Incineration EPA 40 CFR 266 Compliant Validation->AqWaste Wash Water

Workflow for the segregation, validation, and disposal of amine hydrochloride pharmaceutical waste.

References

  • NextSDS Substance Database - rac-(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride - Chemical Substance Information.[Link]

  • U.S. Environmental Protection Agency (EPA) - Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P).[Link]

  • National Research Council - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, Washington, DC.[Link]

Handling

Personal protective equipment for handling (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride

Comprehensive Safety and Handling Guide: (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization of hazard codes; it...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride

As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote memorization of hazard codes; it requires a mechanistic understanding of the chemicals we handle. rac-(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride (CAS: 1909287-91-7) is a highly specialized pharmaceutical intermediate[1]. While its structural properties make it invaluable for drug development, they also dictate stringent handling protocols.

This guide translates regulatory safety data into field-proven, self-validating operational workflows to ensure uncompromised safety and scientific integrity.

Hazard Profile & Mechanistic Causality

To handle this compound safely, we must first understand the causality behind its hazard classifications:

  • Acute Tox. 4 (Oral, Dermal, Inhalation) & STOT SE 3 (H302, H312, H332, H336): The lipophilic isopropyl-cyclopropane core facilitates rapid permeation through biological membranes, including dermal layers and the blood-brain barrier[1]. Systemic absorption can lead to central nervous system effects, manifesting as drowsiness or dizziness (STOT SE 3)[1].

  • Skin Irrit. 2 & Eye Irrit. 2A (H315, H319): As a hydrochloride salt, this compound is highly hygroscopic. Upon contact with physiological moisture (sweat, tears, or mucous membranes), it rapidly dissociates. This dissolution releases mildly acidic species and reactive amine groups that disrupt local cellular homeostasis, causing immediate irritation[1][2].

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The following PPE matrix is engineered to interrupt the specific exposure pathways of this amine hydrochloride salt[3].

PPE CategoryRequired SpecificationMechanistic Rationale & Causality
Eye/Face Protection Tight-fitting chemical safety goggles (ANSI Z87.1+).Prevents micro-dust and aerosolized solutions from dissolving in the tear film, which would trigger immediate Eye Irrit. 2A responses[2]. Safety glasses with side shields are inadequate against airborne dust.
Hand Protection Double-layered Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides excellent chemical resistance against amine salts[3]. Double-gloving creates a self-validating system: if the outer glove is contaminated or torn, the inner glove maintains the barrier during immediate doffing.
Body Protection Disposable Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.Prevents crystalline dust from embedding into woven fabrics. Embedded dust can cause delayed dermal exposure (Acute Tox. 4) when the operator sweats[4].
Respiratory N95/P100 particulate respirator (if weighing outside a localized exhaust system).Mitigates the H332 (Harmful if inhaled) risk. Hydrochloride salts often form fine, easily aerosolized powders that can bypass upper respiratory defenses[1][5].

Operational Workflows: Step-by-Step Methodology

Every protocol must be a self-validating system. Follow this methodology to ensure zero-exposure handling.

Phase 1: Environmental Validation & Setup
  • Airflow Verification: Prior to opening the chemical, ensure your Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational.

    • Self-Validation Step: Hold a delicate task wipe (e.g., Kimwipe) near the sash gap. A distinct inward pull confirms sufficient face velocity (standard is 80-100 fpm) to contain aerosolized dust[5].

  • Static Mitigation: Amine hydrochloride salts are highly crystalline and prone to triboelectric charging (static cling)[3].

    • Wipe the exterior of the reagent bottle with a slightly damp cloth to ground static charges.

    • Use anti-static polypropylene weigh boats or static-control ionizers to prevent the powder from "jumping" and aerosolizing upon opening.

Phase 2: Weighing and Solubilization
  • Transfer: Using a clean, stainless-steel micro-spatula, transfer the required mass into the anti-static weigh boat.

  • In-Hood Solubilization: Do not transport the dry powder across the lab. Transfer the powder into your target vial inside the fume hood.

  • Solvent Addition: Slowly add your chosen solvent (e.g., DMSO, Methanol, or aqueous buffer). Cap the vial tightly and vortex only after the cap is secured.

  • Decontamination of Tools: Immediately place the used spatula into a beaker of mild detergent solution within the hood to neutralize residual salt before it can become airborne[5].

Spill Response and Disposal Plans

In the event of a spill, the primary objective shifts from experimental execution to immediate containment, preventing the STOT SE 3 (inhalation) hazard from affecting the wider laboratory environment[1][6].

Emergency Spill Protocol
  • Isolate & Evacuate: If the powder spills outside the fume hood and becomes airborne, immediately evacuate the immediate 5-meter radius and allow the HVAC system to settle the dust (approx. 10 minutes)[6].

  • Don Emergency PPE: Ensure a P100 respirator and fresh double-nitrile gloves are worn before re-entering the spill zone.

  • Containment (No Dry Sweeping): Never use a brush or broom, as this will aerosolize the Acute Tox 4 particulate[2]. Instead, gently cover the spill with absorbent pads slightly dampened with water or a mild detergent. The moisture will dissolve and trap the hydrochloride salt.

  • Collection: Carefully fold the damp pads inward, trapping the chemical. Place the pads, along with the outer layer of your gloves, into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wipe the area with a 5% mild acid solution (like dilute citric acid) followed by soapy water. Avoid using strong bases (like NaOH) for initial cleanup, as strong bases can strip the hydrochloride salt and volatilize the free-base amine, creating a severe inhalation hazard.

Disposal Plan
  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, spill pads) must be disposed of in clearly labeled "Toxic Organic Solid Waste" containers[5].

  • Liquid Waste: Solutions containing (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride must be collected in dedicated halogenated or non-halogenated organic waste carboys, depending on the solvent used. Do not pour down the drain[5].

Workflow Visualization

The following diagram illustrates the logical decision tree for handling and emergency response, ensuring operators have a clear mental model of the safety pathways.

G A Hazard Assessment: (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine HCl B Don PPE Matrix (Double Nitrile, Goggles, Tyvek) A->B C Environmental Validation (Fume Hood Face Velocity >100 fpm) B->C D Static-Mitigated Weighing & Solubilization C->D E Spill or Aerosolization Detected? D->E F Emergency Spill Protocol (Damp Absorbent, No Dry Sweep) E->F  Yes (Hazard Trigger) H Safe Experimental Execution & Downstream Assays E->H  No (Nominal Operation) G Decontamination & Hazardous Waste Disposal F->G G->H

Workflow for the safe handling and spill response of cyclopropylamine hydrochloride salts.

References

  • NextSDS. "rac-(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride SDS." NextSDS Chemical Database. Available at: [Link]

  • Carl ROTH. "Safety Data Sheet: Luminol (Acute Tox 4 / Skin Irrit 2 Guidelines)." Carl ROTH Safety Library. Available at:[Link]

  • AkzoNobel. "Safety Data Sheet: Environmental Precautions and Waste Disposal." AkzoNobel Safety Documentation. Available at: [Link]

  • Swagelok. "SWAK Safety Data Sheet - Spill Response Procedures." Swagelok Safety Resources. Available at: [Link]

Sources

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